Ilorasertib hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMSIXFLFTNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Ilorasertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilorasertib hydrochloride, also known as ABT-348, is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical development of Ilorasertib. The document details its mechanism of action as an inhibitor of Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), presenting key quantitative data in structured tables and outlining experimental protocols for its synthesis and biological evaluation. Signaling pathways and experimental workflows are visually represented through detailed diagrams.
Discovery of Ilorasertib (ABT-348)
The discovery of Ilorasertib originated from a lead optimization program aimed at developing potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in various human cancers. The initial lead compound, a thienopyridine urea, showed promising Aurora kinase inhibition but had suboptimal pharmacokinetic properties.
A systematic structure-activity relationship (SAR) study was undertaken to improve the compound's potency, aqueous solubility, and oral bioavailability, while reducing off-target effects such as hERG inhibition and cytochrome P450 (CYP) liabilities. This medicinal chemistry effort focused on modifications of the solvent-exposed region of the molecule. The introduction of a 1-(2-hydroxyethyl)-1H-pyrazol-4-yl group at the 7-position of the thieno[3,2-c]pyridine core was a key discovery. This substitution significantly enhanced the desired properties, leading to the identification of Ilorasertib (ABT-348) as a clinical candidate.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core thieno[3,2-c]pyridine ring system, followed by the introduction of the pyrazole and phenylurea moieties. The final step involves the formation of the hydrochloride salt.
Synthesis of the Thieno[3,2-c]pyridine Core
The synthesis of the central thieno[3,2-c]pyridine scaffold is a critical part of the overall process. While the exact, detailed industrial synthesis protocol is proprietary, the general approach involves the construction of the fused bicyclic system through cyclization reactions. One plausible approach, based on published methods for similar structures, involves the following key transformations:
-
Gewald Aminothiophene Synthesis: Reaction of a suitable activated nitrile, a ketone, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.
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Pyridine Ring Formation: Cyclization of the aminothiophene intermediate with a suitable three-carbon synthon to construct the fused pyridine ring.
Assembly of Ilorasertib
Once the thieno[3,2-c]pyridine core is synthesized, the remaining substituents are introduced. A generalized synthetic scheme is presented below.
Please note: This is a representative synthesis based on known chemical transformations for similar molecules and may not reflect the exact process used in the manufacturing of Ilorasertib.
Step 1: Suzuki Coupling. A Suzuki coupling reaction is employed to attach the 4-aminophenyl group to the 3-position of the thieno[3,2-c]pyridine core.
Step 2: Urea Formation. The resulting amino-substituted intermediate is then reacted with 3-fluorophenyl isocyanate to form the urea linkage.
Step 3: Pyrazole Installation. The 1-(2-hydroxyethyl)-1H-pyrazol-4-yl moiety is introduced at the 7-position of the thieno[3,2-c]pyridine ring, typically through a palladium-catalyzed cross-coupling reaction.
Step 4: Hydrochloride Salt Formation. The final free base of Ilorasertib is treated with hydrochloric acid in a suitable solvent to yield this compound.
Mechanism of Action
Ilorasertib is a multi-targeted kinase inhibitor, exerting its anti-cancer effects by simultaneously blocking several key signaling pathways involved in cell division, angiogenesis, and tumor cell proliferation.
Inhibition of Aurora Kinases
Ilorasertib potently inhibits all three isoforms of the Aurora kinase family: Aurora A, B, and C. These serine/threonine kinases play crucial roles in mitotic progression.
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Aurora A is involved in centrosome maturation and separation, and spindle assembly.
-
Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C is primarily expressed in germ cells but is also found in some cancer types.
By inhibiting Aurora kinases, Ilorasertib disrupts mitosis, leading to polyploidy (the state of having more than two sets of chromosomes) and ultimately apoptosis (programmed cell death) in cancer cells.
Inhibition of VEGFR and PDGFR
In addition to its effects on Aurora kinases, Ilorasertib also potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking VEGFR and PDGFR signaling, Ilorasertib can inhibit tumor angiogenesis, thereby cutting off the tumor's blood and nutrient supply.
Inhibition of Src Family Kinases
Ilorasertib also demonstrates inhibitory activity against the Src family of cytoplasmic tyrosine kinases. Src kinases are involved in a variety of cellular processes, including cell proliferation, survival, and migration. Their inhibition by Ilorasertib further contributes to its anti-tumor activity.
Signaling Pathway of Ilorasertib's Action
Caption: Ilorasertib inhibits Aurora kinases, VEGFR, PDGFR, and Src, leading to mitotic arrest and inhibition of tumor growth.
Quantitative Biological Data
The biological activity of Ilorasertib has been characterized in a variety of in vitro and in vivo models. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Ilorasertib
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
| VEGFR1 | 1 |
| VEGFR2 | 2 |
| VEGFR3 | 43 |
| PDGFRα | 11 |
| PDGFRβ | 13 |
| c-Kit | 20 |
| FLT3 | 1 |
| CSF1R | 3 |
Data compiled from multiple sources.
Table 2: In Vitro Anti-proliferative Activity of Ilorasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 1 |
| K562 | Chronic Myeloid Leukemia | 103 |
| HCT-15 | Colon Cancer | 6 |
| SW620 | Colon Cancer | 6 |
| H1299 | Non-small Cell Lung Cancer | 2 |
| H460 | Non-small Cell Lung Cancer | 2 |
Data compiled from multiple sources.
Table 3: In Vivo Anti-tumor Activity of Ilorasertib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| MV-4-11 | Acute Myeloid Leukemia | 6.25 mg/kg, p.o. | 80 |
| MV-4-11 | Acute Myeloid Leukemia | 12.5 mg/kg, p.o. | 86 |
| MV-4-11 | Acute Myeloid Leukemia | 25 mg/kg, p.o. | 94 |
| SKM-1 | Myelodysplastic Syndrome | 6.25 mg/kg, p.o. | 38 |
| SKM-1 | Myelodysplastic Syndrome | 12.5 mg/kg, p.o. | 59 |
| SKM-1 | Myelodysplastic Syndrome | 25 mg/kg, p.o. | 80 |
p.o. = oral administration Data compiled from multiple sources.
Table 4: Pharmacokinetic Parameters of Oral Ilorasertib in Patients with Hematologic Malignancies (Phase 1 Study)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |
| 80 mg | 289 | 3.0 | 3380 | 14.8 |
| 160 mg | 617 | 3.0 | 7800 | 15.2 |
| 320 mg | 1250 | 3.0 | 16500 | 15.1 |
| 540 mg | 2230 | 3.0 | 29800 | 15.0 |
| 690 mg | 2610 | 3.0 | 38600 | 15.3 |
Cₘₐₓ = Maximum plasma concentration; Tₘₐₓ = Time to maximum plasma concentration; AUC₀-∞ = Area under the plasma concentration-time curve from time zero to infinity; t₁/₂ = Elimination half-life. Data from a Phase 1 clinical trial in patients with advanced hematologic malignancies.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ilorasertib against a panel of purified kinases.
Materials:
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Purified recombinant kinases (e.g., Aurora A, B, C; VEGFRs; PDGFRs)
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Kinase-specific peptide substrates
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³³P-γ-ATP (radiolabeled ATP)
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This compound dissolved in DMSO
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
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96-well filter plates
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Scintillation counter
Protocol:
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Prepare serial dilutions of Ilorasertib in DMSO.
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In a 96-well plate, add the kinase, peptide substrate, and Ilorasertib dilution to the kinase reaction buffer.
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Initiate the kinase reaction by adding ³³P-γ-ATP.
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Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated ³³P-γ-ATP.
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Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
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Calculate the percentage of kinase inhibition for each Ilorasertib concentration relative to a DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of Ilorasertib.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ilorasertib on the proliferation of cancer cell lines.
Materials:
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Cancer cell lines (e.g., MV-4-11, HCT-116)
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Cell culture medium and supplements
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This compound dissolved in DMSO
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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Luminometer
Protocol:
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Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Ilorasertib in cell culture medium.
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Remove the existing medium from the cells and add the medium containing the Ilorasertib dilutions.
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Equilibrate the plate and the cell viability reagent to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Mix the contents by orbital shaking for a few minutes to induce cell lysis.
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Incubate at room temperature for a specified time to stabilize the luminescent signal.
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Measure the luminescence using a plate-reading luminometer.
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Calculate the percentage of cell proliferation inhibition for each Ilorasertib concentration relative to a DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effect of Ilorasertib on cancer cells.
Conclusion
This compound is a novel, multi-targeted kinase inhibitor with potent activity against Aurora kinases, VEGFRs, PDGFRs, and Src family kinases. Its discovery was the result of a successful lead optimization program that significantly improved its pharmacological properties. Ilorasertib has demonstrated robust anti-tumor activity in both preclinical models and early-phase clinical trials in patients with hematologic malignancies. The data presented in this technical guide highlight the therapeutic potential of Ilorasertib and provide a comprehensive resource for researchers and drug development professionals in the field of oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.
Ilorasertib (ABT-348) preclinical studies
An In-depth Technical Guide to the Preclinical Studies of Ilorasertib (ABT-348)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib, also known as ABT-348, is an orally bioavailable, ATP-competitive small molecule inhibitor with a multi-targeted profile.[1][2] It was developed as a potential antineoplastic agent, demonstrating potent activity against several key kinase families implicated in tumor proliferation, survival, and angiogenesis. Preclinical investigations have revealed that Ilorasertib uniquely targets Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of cytoplasmic tyrosine kinases.[1][3][4] This multi-pronged mechanism of action suggested potential efficacy across a range of hematological malignancies and solid tumors, providing a strong rationale for its advancement into clinical trials.[3][5]
Mechanism of Action
Ilorasertib exerts its antitumor effects by concurrently inhibiting three distinct and critical signaling pathways:
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Aurora Kinase Inhibition : Ilorasertib is a potent pan-Aurora kinase inhibitor, with nanomolar potency against Aurora B and C, and slightly lower potency against Aurora A.[3][6] Aurora kinases are essential serine/threonine kinases that regulate critical processes during mitosis, including mitotic spindle assembly and chromosome segregation.[1] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the proper alignment of chromosomes, leading to failed cytokinesis, induction of polyploidy (cells with more than the normal number of chromosome sets), and ultimately, apoptosis.[6][7] A key pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3.[3][6]
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VEGFR/PDGFR Inhibition : The compound potently inhibits members of the VEGFR and PDGFR families.[1][3] These receptor tyrosine kinases are crucial mediators of angiogenesis, the process by which new blood vessels are formed to supply tumors with oxygen and nutrients. By blocking VEGFR/PDGFR signaling, Ilorasertib can inhibit the proliferation of endothelial cells and disrupt the formation of tumor vasculature, thereby impeding tumor growth.[3]
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Src Family Kinase Inhibition : Ilorasertib also demonstrates inhibitory activity against the Src family of non-receptor tyrosine kinases.[1][3] These kinases are involved in various cellular signaling pathways that control cell proliferation, survival, motility, and invasion.[4] Notably, this activity extends to BCR-ABL, including the gatekeeper mutant T315I, which confers resistance to other tyrosine kinase inhibitors like imatinib.[3]
Data Presentation: Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of Ilorasertib (ABT-348).
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 / Ki Value (nM) | Reference |
| Aurora Kinases | |||
| Aurora A | Enzyme Inhibition (IC50) | 116 - 120 | [3][6][8] |
| Aurora B | Enzyme Inhibition (IC50) | 5 - 7 | [3][6][8] |
| Aurora C | Enzyme Inhibition (IC50) | 1 | [3][6][8] |
| VEGFR/PDGFR Families | |||
| Multiple Members | Binding Activity (Ki) | < 30 | [2][3] |
| Multiple Members | Enzyme Inhibition (IC50) | < 10 | [9] |
| Src Family Kinases | |||
| Multiple Members | Binding Activity (Ki) | < 30 | [3] |
| Other Kinases | |||
| FLT3 | Enzyme Inhibition (pIC50 9.0) | 1 | [7] |
Table 2: In Vitro Cellular Activity
| Assay Type | Cell Line(s) | IC50 / ED50 Value (nM) | Reference |
| Cellular Autophosphorylation | Nocodazole-arrested cells | [9] | |
| Aurora A | 189 | [9] | |
| Aurora B | 13 | [9] | |
| Aurora C | 13 | [9] | |
| Antiproliferative Activity | Various Leukemia, Lymphoma, Solid Tumor | 0.3 - 21 | [2][3] |
| MV-4-11 (Leukemia) | 0.3 | [9] | |
| DOHH2 (Lymphoma) | 4 | [9] | |
| MiaPaCa (Pancreatic) | 4 | [9] | |
| SW620 (Colon) | 6 | [9] | |
| HCT-15 (Colon) | 6 | [9] | |
| OVCAR5 (Ovarian) | 7 | [9] | |
| BCR-ABL expressing cells | 47 | [9] | |
| BCR-ABL T315I mutant cells | 260 | [9] | |
| Mechanism-Based Cellular Assays | |||
| Histone H3 Phosphorylation | 21 | [9] | |
| Induction of Polyploidy (IC15) | 12 | [9] | |
| VEGF-stimulated Endothelial Cell Proliferation | ≤ 0.3 | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Cancer Model | Host | Dosing (p.o.) | Outcome | Reference |
| SKM-1 (MDS/AML) | SCID Mice | 6.25, 12.5, 25 mg/kg | TGI: 38%, 59%, 80% | [8] |
| HT1080 (Fibrosarcoma) | N/A | N/A | Tumor Stasis | [2][3] |
| MiaPaCa (Pancreatic) | N/A | N/A | Tumor Stasis | [2][3] |
| RS4;11 (Leukemia) | N/A | N/A | Tumor Regression | [2][3] |
Table 4: In Vivo Pharmacodynamic and Anti-Angiogenic Activity
| Assay Type | Model | Dosing | Outcome | Reference |
| Histone H3 Phosphorylation Inhibition | RS4;11 Engrafted Leukemia | 3.75, 7.5, 15 mg/kg (i.p.) | Dose-dependent inhibition for 4-8h | [8][9] |
| VEGF-Mediated Vascular Permeability | Mouse Uterus Model | 0.2 mg/kg (i.v.) | ED50 of 0.2 mg/kg | [8][9] |
| Plasma Placental Growth Factor (PlGF) Induction | Mouse | N/A | Dose-dependent increases | [9] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of Ilorasertib required to inhibit the enzymatic activity of target kinases by 50% (IC50).
-
Methodology:
-
Recombinant purified kinases (e.g., Aurora A, Aurora B, VEGFR2) are used.
-
Assays are typically performed in 96- or 384-well plates.
-
The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at a concentration near its Km value) are combined in a reaction buffer.
-
Ilorasertib is added in a series of dilutions.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The amount of phosphorylated substrate is quantified. This is commonly done using methods like radiometric assays (detecting incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Antiproliferative Assay
-
Objective: To measure the effect of Ilorasertib on the growth and viability of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MV-4-11, MiaPaCa) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of Ilorasertib or a vehicle control (e.g., DMSO).
-
Cells are incubated for a prolonged period, typically 72 to 96 hours, to allow for multiple cell divisions.
-
Cell viability is assessed using a metabolic assay. Common methods include:
-
MTS/XTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, quantified by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels as an indicator of viable cells.
-
-
The results are normalized to the vehicle-treated control, and IC50 values are determined from the resulting dose-response curve.
-
Cellular Histone H3 Phosphorylation Assay
-
Objective: To quantify the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation of its direct substrate, Histone H3 on Serine 10.
-
Methodology:
-
Cells are seeded and treated with various concentrations of Ilorasertib for a defined period (e.g., 4-24 hours).
-
Cells are then harvested, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.
-
Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated Histone H3 (p-H3). A DNA dye (e.g., propidium iodide) is often included to analyze cell cycle distribution.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The geometric mean fluorescence intensity of the p-H3 signal is plotted against the drug concentration to determine the IC50 for target inhibition.
-
Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of Ilorasertib in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human tumor cells (e.g., 5-10 million SKM-1 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: Ilorasertib is administered according to a predefined dose and schedule (e.g., 25 mg/kg, daily, by oral gavage [p.o.]).
-
Monitoring: Tumor volumes and animal body weights are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity, respectively.
-
Endpoint Analysis: The study endpoint may be a specific treatment duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size. Efficacy is reported as percent Tumor Growth Inhibition (%TGI), tumor stasis (no net growth), or regression (reduction in tumor size).
-
Visualizations: Pathways and Workflows
Caption: Ilorasertib's multi-targeted mechanism of action.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Logic of pharmacodynamic (PD) biomarker assessment.
Conclusion
The comprehensive preclinical data for Ilorasertib (ABT-348) characterize it as a potent, orally active, multi-targeted kinase inhibitor. Its ability to simultaneously block key nodes in cell division (Aurora kinases), tumor angiogenesis (VEGFR/PDGFR), and oncogenic signaling (Src kinases) provided a robust profile across a variety of in vitro and in vivo cancer models.[3][4] The demonstrated antiproliferative activity in numerous cell lines, coupled with significant tumor growth inhibition, stasis, and even regression in xenograft models of both solid and hematological cancers, established a strong scientific basis for its evaluation in human clinical trials.[2][3][8] The well-defined pharmacodynamic markers, such as inhibition of Histone H3 phosphorylation, further supported its mechanism-based activity in vivo.[8][9]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Abstract A239: Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Ilorasertib Hydrochloride: A Technical Guide for AML Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib hydrochloride (ABT-348) is a potent, orally bioavailable small molecule inhibitor with a multi-targeted profile, primarily targeting Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Its mechanism of action, involving the disruption of critical cell cycle processes and angiogenesis, has positioned it as a compound of interest for the treatment of various hematologic malignancies, including Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of ilorasertib's preclinical and clinical evaluation in the context of AML research, including detailed experimental protocols and data summaries to support further investigation and drug development efforts.
Core Data Summary
Table 1: this compound - In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| Aurora A | 116 - 120 | [3][4] |
| Aurora B | 5 - 7 | [3][4] |
| Aurora C | 1 | [3][4] |
| VEGFR/PDGFR family | <30 (Kᵢ) | [3] |
| Src family kinases | <30 (Kᵢ) | [3] |
Table 2: this compound - Preclinical Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various leukemia, lymphoma, and solid tumor cell lines | Hematologic and Solid Tumors | 0.3 - 21 | [3] |
| Endothelial Cells (VEGF-stimulated) | N/A | ≤0.3 | [3] |
Table 3: Phase 1 Clinical Trial of Ilorasertib in Hematologic Malignancies (AML Cohort)
| Parameter | Value | Reference |
| Patient Population | [2] | |
| Total Patients | 52 | [2] |
| Patients with AML | 38 | [2] |
| Median Age (years) | 67 | [2] |
| Patients with >4 prior regimens | 35% | [2] |
| Dosing | [2] | |
| Recommended Phase 2 Oral Monotherapy Dose | 540 mg once weekly or 480 mg twice weekly | [2] |
| Pharmacokinetics | [2] | |
| Half-life (oral) | ~15 hours | [2] |
| Clinical Response in AML Patients (n=38) | [5] | |
| Objective Response | 3 patients (7.9%) | [5] |
| Complete Response (CR) | 1 patient | [5] |
| CR with incomplete blood count recovery (CRi) | 1 patient | [5] |
| Partial Response (PR) | 1 patient | [5] |
| Stable Disease | 12 patients | [5] |
| Most Common Grade 3/4 Adverse Events | [2] | |
| Hypertension | 28.8% | [2] |
| Hypokalemia | 15.4% | [2] |
| Anemia | 13.5% | [2] |
| Hypophosphatemia | 11.5% | [2] |
Signaling Pathways and Mechanism of Action
Ilorasertib's primary mechanism of action involves the inhibition of Aurora kinases, which are crucial regulators of mitosis. By inhibiting Aurora A and B, ilorasertib disrupts centrosome separation, spindle assembly, and chromosome segregation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6] Additionally, its inhibitory activity against VEGFR and PDGFR pathways suggests an anti-angiogenic effect, which could further contribute to its anti-tumor activity.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on AML cell lines.
-
Cell Seeding: Plate AML cell lines (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of ilorasertib and fitting the data to a sigmoidal dose-response curve.
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of ilorasertib in an AML patient-derived xenograft (PDX) model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Inject 1-5 x 10⁶ primary AML patient cells intravenously or subcutaneously into each mouse.
-
Tumor/Leukemia Establishment: Monitor mice for engraftment and tumor growth. For subcutaneous models, measure tumor volume regularly. For disseminated models, monitor for signs of leukemia (e.g., weight loss, hind limb paralysis) and assess peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³) or leukemia is established, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, p.o., once daily) or vehicle control for a specified duration (e.g., 21 days).
-
Efficacy Assessment: Monitor tumor growth, survival, and body weight. At the end of the study, collect tumors and/or bone marrow for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Assess target inhibition in tumor/bone marrow samples by measuring the phosphorylation status of Aurora kinases (e.g., phospho-Histone H3) via immunohistochemistry or western blot.
Clinical Pharmacodynamic Biomarker Assay
This protocol describes the assessment of Aurora kinase inhibition in clinical trial subjects.
-
Biopsy Collection: Obtain paired tumor or skin biopsies from patients before and after treatment with ilorasertib.
-
Tissue Processing: Fix biopsies in formalin and embed in paraffin (FFPE).
-
Immunohistochemistry (IHC):
-
Section the FFPE blocks.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies against pharmacodynamic markers such as phospho-Histone H3 (Ser10) for Aurora B inhibition and markers of mitosis (e.g., MPM2).
-
Use an appropriate secondary antibody and detection system.
-
-
Microscopy and Image Analysis:
-
Acquire high-resolution images of the stained sections.
-
Quantify the percentage of positive cells (e.g., mitotic index, percentage of p-H3 positive cells) in a defined area (e.g., basal epithelium for skin biopsies, proliferative tumor regions).
-
-
Analysis of Mitotic Defects: In tumor biopsies, assess for defects in chromosome alignment and spindle bipolarity in mitotic cells as a direct measure of Aurora A inhibition.
-
Data Interpretation: Compare the pre- and post-treatment biomarker levels to determine the extent of target engagement.
Potential Mechanisms of Resistance
While specific resistance mechanisms to ilorasertib in AML have not been extensively characterized, studies with other Aurora kinase inhibitors suggest potential pathways that could contribute to reduced sensitivity:
-
Induction of Polyploidy: Inhibition of Aurora B can lead to endoreduplication and the formation of polyploid cells, which may represent a dormant or resistant population.
-
Upregulation of Anti-Apoptotic Pathways: Activation of pro-survival signaling, such as the NF-κB pathway, may counteract the pro-apoptotic effects of Aurora kinase inhibition.
-
P53 Status: The tumor suppressor p53 can influence the cellular response to Aurora kinase inhibition. In some contexts, p53-deficient cells may be less sensitive to the apoptotic effects of these inhibitors.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, could potentially lead to increased efflux of the drug from cancer cells, although this has not been specifically demonstrated for ilorasertib.
Conclusion
This compound is a multi-targeted kinase inhibitor with demonstrated preclinical and early clinical activity in AML. Its mechanism of action, targeting both cell cycle progression and angiogenesis, provides a strong rationale for its further investigation. This technical guide offers a compilation of key data and experimental methodologies to aid researchers in the design and execution of future studies aimed at elucidating the full therapeutic potential of ilorasertib and overcoming potential resistance in the treatment of AML.
References
- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ilorasertib Hydrochloride and Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (also known as ABT-348) is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor.[1][2] It was developed based on its dual-inhibitory action against key signaling pathways involved in cancer progression: the Aurora kinases and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of tyrosine kinases.[3][4][5] This unique mechanism of targeting both cell division and tumor-associated angiogenesis positions ilorasertib as a significant compound in oncological research. This guide provides a comprehensive overview of ilorasertib's mechanism of action, with a specific focus on its role in inhibiting angiogenesis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis
Ilorasertib's anti-tumor activity stems from its ability to simultaneously disrupt two critical processes for tumor growth and survival: cell proliferation and the formation of new blood vessels (angiogenesis).[4][6]
-
Inhibition of Aurora Kinases: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis, including centrosome separation, spindle assembly, and chromosome segregation.[4][5] These kinases are frequently overexpressed in various cancers.[4] By inhibiting Aurora kinases, particularly Aurora B, ilorasertib disrupts cell division, leading to polyploidy (the state of having more than two sets of chromosomes) and subsequent apoptosis (programmed cell death).[2]
-
Inhibition of Angiogenesis Pathways: Ilorasertib potently inhibits receptor tyrosine kinases crucial for angiogenesis, primarily VEGFRs and PDGFRs.[3][7] VEGF and its receptors are central regulators of angiogenesis.[8] By blocking VEGFR signaling, ilorasertib can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels, thereby cutting off the tumor's nutrient and oxygen supply.[4][8]
The combined inhibition of these pathways offers a synergistic anti-tumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[4]
Signaling Pathways Targeted by Ilorasertib
The following diagrams illustrate the key signaling pathways inhibited by ilorasertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Ilorasertib hydrochloride chemical structure and properties
An In-depth Technical Guide to Ilorasertib Hydrochloride
I. Introduction
Ilorasertib (also known as ABT-348) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinase families implicated in cancer progression.[1][2] Primarily developed for its potent inhibition of Aurora kinases, it also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[2][3] This multi-targeted profile allows Ilorasertib to concurrently disrupt cell division, inhibit angiogenesis, and modulate the tumor microenvironment.[1] Its hydrochloride salt, this compound, is the form utilized for research and clinical investigation. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.
II. Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure is centered around a thieno[3,2-c]pyridine core, functionalized with phenylurea and pyrazole moieties.
| Property | Value | Reference |
| IUPAC Name | 1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea hydrochloride | [4][5] |
| Synonyms | ABT-348 hydrochloride | [6][7] |
| CAS Number | 1847485-91-9 | [6][7][8] |
| Molecular Formula | C₂₅H₂₂ClFN₆O₂S | [7][8][9] |
| Molecular Weight | 525.0 g/mol | [8][9] |
| Appearance | White to off-white solid | [6] |
| SMILES | O=C(NC1=CC=CC(F)=C1)NC2=CC=C(C3=CSC4=C3C(N)=NC=C4C5=CN(CCO)N=C5)C=C2.[H]Cl | [6][7][8] |
| Solubility | DMSO: 41.67 mg/mL (79.37 mM) | [8][9] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [6][9][10] |
III. Mechanism of Action
Ilorasertib functions as a multi-kinase inhibitor, exerting its anti-neoplastic effects by targeting several key signaling pathways involved in cell cycle regulation and angiogenesis.[2]
1. Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[1][11] Ilorasertib is a potent, ATP-competitive inhibitor of all three isoforms, with particularly high potency against Aurora B and C.[6][7]
-
Inhibition of Aurora A disrupts centrosome maturation and separation, leading to defects in mitotic spindle assembly.[1][12]
-
Inhibition of Aurora B , a component of the chromosomal passenger complex, interferes with proper chromosome segregation and cytokinesis.[11] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation on its substrate, histone H3 at serine 10.[11][13] Potent inhibition of Aurora B by Ilorasertib leads to endoreduplication and polyploidy, ultimately triggering apoptosis.[14]
-
Inhibition of Aurora C , which has a role in meiosis, is also observed.[1]
2. VEGFR/PDGFR Inhibition: Ilorasertib potently inhibits receptor tyrosine kinases in the VEGFR and PDGFR families.[1][15] These receptors are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[1] By blocking these pathways, Ilorasertib can suppress the tumor's blood supply. Dose-limiting toxicities observed in clinical trials, such as hypertension, are often associated with VEGFR inhibition.[15][16]
The diagram below illustrates the primary signaling pathways targeted by Ilorasertib.
IV. Pharmacological Data
A. In Vitro Kinase Inhibitory Activity
Ilorasertib has been profiled against a wide panel of kinases, demonstrating low nanomolar potency for its primary targets.
| Target Kinase | IC₅₀ (nM) | Reference |
| Aurora A | 116 - 120 | [6][7][8][11] |
| Aurora B | 5 - 7 | [6][7][8][11] |
| Aurora C | 1 | [6][7][8][11] |
| VEGFR1 (Flt1) | 1 - 32 | [7][8] |
| VEGFR2 | 2 | [8] |
| VEGFR3 | 43 | [8] |
| PDGFRα | 11 | [8] |
| PDGFRβ | 3 - 13 | [7][8] |
| FLT3 | 1 | [8] |
| c-KIT | 20 | [8] |
| CSF-1R | 3 | [8] |
| RET | 7 | [7][9] |
Note: IC₅₀ values can vary slightly between different assays and sources.
B. In Vitro Antiproliferative Activity
Ilorasertib demonstrates potent antiproliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 | [10] |
| SEM | Acute Lymphoblastic Leukemia | 1 | [10] |
| H1299 | Non-Small Cell Lung Cancer | 2 | [10] |
| H460 | Non-Small Cell Lung Cancer | 2 | [10] |
| SW620 | Colorectal Adenocarcinoma | 6 | [10] |
| HCT-15 | Colorectal Adenocarcinoma | 6 | [10] |
| K562 | Chronic Myelogenous Leukemia | 103 | [10] |
C. In Vivo Efficacy in Xenograft Models
Ilorasertib has shown significant anti-tumor activity in various mouse xenograft models when administered orally (p.o.).
| Tumor Model | Dosing (p.o.) | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (AML) | 6.25 mg/kg | 80% | [10] |
| 12.5 mg/kg | 86% | [10] | |
| 25 mg/kg | 94% | [10] | |
| SKM-1 (MDS) | 6.25 mg/kg | 38% | [6] |
| 12.5 mg/kg | 59% | [6] | |
| 25 mg/kg | 80% | [6] |
D. Clinical Pharmacokinetics
A Phase 1 study in patients with hematologic malignancies provided key pharmacokinetic parameters for oral Ilorasertib.[2][3]
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | [1] |
| Half-life (t₁/₂) | ~15 hours | [2][3] |
| Kinetics | Dose-proportional | [2][3] |
| Drug Interaction | No interaction with azacitidine | [2][3] |
| Recommended Phase 2 Dose | 540 mg once weekly or 480 mg twice weekly (monotherapy) | [2][3] |
V. Experimental Protocols & Workflows
While specific, detailed protocols from the original preclinical studies are not fully available in the public domain, the methodologies can be inferred from standard practices in kinase inhibitor drug discovery.
A. General Protocol for In Vitro Kinase Assays
The determination of IC₅₀ values for Ilorasertib against purified kinases likely involved a radiometric or fluorescence-based assay.
-
Reagents : Purified recombinant kinase, corresponding substrate (e.g., a generic peptide or histone H3 for Aurora B), ATP (radiolabeled [γ-³²P]ATP or unlabeled), kinase buffer, and test compound (Ilorasertib).
-
Procedure :
-
Ilorasertib is serially diluted in DMSO and added to microplate wells.
-
The kinase and its specific substrate are added to the wells in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped (e.g., by adding EDTA or phosphoric acid).
-
-
Detection :
-
Radiometric : The phosphorylated substrate is captured on a filter membrane, and radioactivity is quantified using a scintillation counter.
-
Fluorescence/Luminescence : An antibody specific to the phosphorylated substrate is used in an ELISA-like format, or the depletion of ATP is measured using a luminescent assay (e.g., Kinase-Glo®).
-
-
Analysis : The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of Ilorasertib concentration. The IC₅₀ value is determined using a non-linear regression curve fit.
B. General Protocol for Cell Proliferation Assays
Antiproliferative IC₅₀ values are typically determined using assays that measure cell viability after a period of drug exposure.
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a serial dilution of Ilorasertib or a vehicle control (DMSO) for a duration that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement : A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added.
-
MTT : Viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized and measured via absorbance at ~570 nm.
-
CellTiter-Glo® : The reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells, via a luciferase reaction.
-
-
Analysis : Absorbance or luminescence values are converted to percentage of viability versus control, and IC₅₀ values are calculated as described for kinase assays.
C. General Workflow for Preclinical Evaluation
The preclinical characterization of a kinase inhibitor like Ilorasertib follows a standardized workflow from initial screening to in vivo efficacy studies.
VI. Summary of Clinical Investigations
Ilorasertib has been evaluated in Phase 1 and 2 clinical trials for both hematologic malignancies and solid tumors.[3][4][16]
-
Hematologic Malignancies (NCT01110473) : A Phase 1 trial evaluated Ilorasertib alone and in combination with azacitidine in patients with AML and MDS.[2][3] The study established recommended Phase 2 doses and demonstrated an acceptable safety profile.[2][3] The most common grade 3/4 adverse events included hypertension, hypokalemia, and anemia.[2][3] The drug showed evidence of dual Aurora and VEGF receptor kinase inhibition and demonstrated clinical responses in some AML patients.[3]
-
Solid Tumors (NCT01110486) : A Phase 1 dose-escalation trial in patients with advanced solid tumors also assessed safety, tolerability, and pharmacokinetics.[15][16] Dose-limiting toxicities were primarily related to VEGFR inhibition.[16] Pharmacodynamic markers confirmed engagement of both VEGFR2 and Aurora B, with VEGFR effects occurring at lower doses than those required for significant Aurora inhibition.[15][16] Partial responses were observed in patients with basal cell carcinoma and adenocarcinoma of unknown primary.[16]
VII. Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of cell division and angiogenesis. Preclinical data robustly support its antiproliferative and anti-tumor activities. While clinical development has highlighted challenges related to achieving therapeutic windows that optimally inhibit both Aurora and VEGFR pathways, the compound remains a valuable tool for cancer research. The comprehensive data presented here provide a technical foundation for scientists and clinicians interested in the continued investigation of Ilorasertib and the development of next-generation multi-kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ilorasertib | C25H21FN6O2S | CID 46207586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ilorasertib Hydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib hydrochloride (also known as ABT-348) is a potent, orally active, and ATP-competitive multitargeted kinase inhibitor.[1] It demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B and C, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[2][3] This dual inhibition of pathways involved in cell division and angiogenesis makes Ilorasertib a compound of interest in oncology research, particularly for hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2] Preclinical studies have shown that Ilorasertib inhibits the phosphorylation of histone H3, a downstream target of Aurora B, leading to the induction of polyploidy and subsequent inhibition of cell proliferation in various cancer cell lines.[4][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis
Ilorasertib exerts its anti-tumor effects by targeting two critical pathways in cancer progression: cell cycle regulation and angiogenesis. As an inhibitor of Aurora kinases, it disrupts the proper formation of the mitotic spindle and chromosome segregation, leading to endoreduplication and polyploidy.[6] By inhibiting VEGFR and PDGFR, it blocks the signaling required for the formation of new blood vessels that supply tumors with essential nutrients.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Application Notes and Protocols for Ilorasertib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for utilizing Ilorasertib hydrochloride, a potent multi-kinase inhibitor, in a cell culture setting. This document outlines the mechanism of action, preparation, and application of Ilorasertib for key in vitro assays, including cell viability, western blotting, and cell cycle analysis.
Introduction to this compound
Ilorasertib (also known as ABT-348) is an ATP-competitive inhibitor targeting multiple kinases involved in cell proliferation and angiogenesis. Its primary targets include Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1] By inhibiting these kinases, Ilorasertib disrupts critical mitotic events, leading to cell cycle arrest and inhibition of tumor growth.
Mechanism of Action
Ilorasertib exerts its anti-proliferative effects by inhibiting key signaling pathways essential for cell division and survival. The primary mechanism involves the inhibition of Aurora kinases, which are crucial for centrosome separation, spindle assembly, and chromosome segregation during mitosis.[2] Inhibition of Aurora B, in particular, leads to a failure in cytokinesis and subsequent polyploidy. A key downstream marker of Aurora B inhibition is the reduction of histone H3 phosphorylation at serine 10 (p-Histone H3 Ser10).[3]
Caption: Ilorasertib inhibits multiple kinase families leading to various anti-cancer effects.
Preparation and Storage of this compound
Proper preparation and storage of this compound are critical for maintaining its activity.
Solubility and Stock Solution Preparation:
| Solvent | Solubility |
| DMSO | 41.67 mg/mL (79.37 mM) |
To prepare a stock solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 5.25 mg in 1 mL of DMSO).
-
To enhance solubility, warm the tube to 37°C and use an ultrasonic bath until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Cell Culture Guidelines
Recommended Cell Lines:
Ilorasertib has shown efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several common cell lines are provided below as a starting point for experimental design.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | Acute Lymphoblastic Leukemia | 1 |
| H460 | Non-small Cell Lung Cancer | 2 |
| H1299 | Non-small Cell Lung Cancer | 2 |
| SW620 | Colorectal Cancer | 6 |
| HCT-15 | Colorectal Cancer | 6 |
| K562 | Chronic Myeloid Leukemia | 103 |
General Cell Culture Conditions:
Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2. Subculture cells before they reach confluency to ensure they remain in the logarithmic growth phase for experiments.
Experimental Protocols
Cell Viability (IC50 Determination) Assay
This protocol outlines the determination of the IC50 of Ilorasertib using a tetrazolium-based assay (e.g., MTT or WST-1).
Caption: Workflow for determining the IC50 of Ilorasertib.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[4]
-
Incubate the plate for 24 hours.
-
-
Ilorasertib Treatment:
-
Prepare serial dilutions of Ilorasertib in complete culture medium. A suggested starting range is 0.1 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the Ilorasertib dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 to 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the Ilorasertib concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting the inhibition of Aurora B activity by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) (1:1000 dilution)
-
Rabbit anti-Aurora B (1:1000 dilution)[5]
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Ilorasertib (e.g., 0, 10, 30, 100 nM) for 4 to 8 hours.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. For phospho-specific antibodies, use 5% BSA in TBST for antibody dilution and membrane incubation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis
This protocol describes how to analyze the effect of Ilorasertib on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Poor Solubility of Ilorasertib: Ensure the use of an ultrasonic bath and warming to 37°C when preparing the stock solution.
-
High Variability in IC50 Values: Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
-
Weak Signal in Western Blot: Increase the amount of protein loaded, optimize antibody concentrations, or try a more sensitive ECL substrate.
-
Poor Resolution in Cell Cycle Analysis: Ensure proper cell fixation and staining. Gate out cell doublets during flow cytometry analysis.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the roles of Aurora kinases and other targeted pathways in cancer cell biology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Aurora B/AIM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Ilorasertib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor with significant preclinical antitumor activity. It primarily targets Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family tyrosine kinases.[1][2][3][4][5] This dual inhibition of pathways involved in mitosis and angiogenesis makes Ilorasertib a compelling candidate for cancer therapy.[1][2] Preclinical studies in various mouse xenograft models, including those for hematological malignancies and solid tumors, have demonstrated its efficacy in tumor regression and prolonged survival.[3][6] Notably, significant tumor volume reduction has been observed in murine xenografts of MV-4-11 acute myeloid leukemia (AML).[6]
These application notes provide detailed protocols and summarized data for the in vivo administration of Ilorasertib in mouse models, intended to guide researchers in designing and executing preclinical efficacy and pharmacodynamic studies.
Mechanism of Action: Signaling Pathways
Ilorasertib exerts its anti-tumor effects by simultaneously inhibiting multiple critical signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.
Caption: Ilorasertib's multi-targeted inhibition of key kinase families.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic effects of Ilorasertib in various mouse xenograft models.
Table 1: In Vivo Efficacy of Ilorasertib in Hematological Malignancy Xenograft Models
| Tumor Model | Mouse Strain | Ilorasertib Dose & Route | Dosing Schedule | Outcome Measure | Result |
| MV-4-11 (AML) | SCID | 6.25 mg/kg, p.o. | Not Specified | Tumor Growth Inhibition (TGI) | 80%[1] |
| 12.5 mg/kg, p.o. | Not Specified | 86%[1] | |||
| 25 mg/kg, p.o. | Not Specified | 94%[1] | |||
| SKM-1 (MDS) | SCID | 6.25 mg/kg, p.o. | Not Specified | Tumor Growth Inhibition (TGI) | 38%[1] |
| 12.5 mg/kg, p.o. | Not Specified | 59%[1] | |||
| 25 mg/kg, p.o. | Not Specified | 80%[1] | |||
| KMS11 (Multiple Myeloma) | NOD/SCID | 20 mg/kg, p.o. | Once weekly for 3 weeks | Tumor Growth Inhibition | Significant tumor growth inhibition[1] |
Table 2: In Vivo Pharmacodynamic Effects of Ilorasertib
| Tumor Model | Mouse Strain | Ilorasertib Dose & Route | Time Point | Pharmacodynamic Marker | Result |
| Blood-borne tumor cells | Not Specified | 3.75 mg/kg, i.p. | 4-8 hours | Histone H3 Phosphorylation | Inhibition observed[1] |
| 7.5 mg/kg, i.p. | 4-8 hours | Inhibition observed[1] | |||
| 15 mg/kg, i.p. | 4-8 hours | Inhibition observed[1] | |||
| Not Specified | SCID/beige | 25 mg/kg, s.c. minipump | 24 hours | Histone H3 Phosphorylation | 50% inhibition associated with tumor drug concentration[1] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of Ilorasertib in a mouse xenograft model.
Caption: Generalized workflow for Ilorasertib in vivo mouse studies.
Protocol 1: Subcutaneous AML Xenograft Model (e.g., MV-4-11)
1. Animal Model:
-
Species: Mouse
-
Strain: Immunodeficient (e.g., SCID, NOD/SCID)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Housing: Maintain in a sterile, controlled environment with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
2. Cell Culture and Implantation:
-
Culture MV-4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to log phase.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.
3. Ilorasertib Formulation and Administration:
-
Vehicle Preparation: While the exact vehicle for Ilorasertib is not consistently reported in the public domain, a common vehicle for similar oral kinase inhibitors is a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water. It is crucial to perform formulation and stability testing.
-
Dosing Solution Preparation: Prepare a stock solution of Ilorasertib in the chosen vehicle. Dilute to the final desired concentrations (e.g., 6.25, 12.5, 25 mg/kg) for administration.
-
Administration:
-
Oral (p.o.): Administer the prepared Ilorasertib solution via oral gavage.
-
Intraperitoneal (i.p.): Inject the prepared solution into the peritoneal cavity.
-
-
Dosing Schedule: A once-daily or twice-daily schedule for 21 consecutive days is a common starting point for efficacy studies.
4. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated when the mean tumor volume of the control group reaches a predetermined size (e.g., 1000-1500 mm³).
-
TGI Calculation: TGI (%) = [1 - ((Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start))] x 100.
-
Secondary endpoints can include survival analysis and pharmacodynamic assessments.
Protocol 2: Pharmacodynamic Assessment of Histone H3 Phosphorylation
1. Study Design:
-
Establish tumor xenografts as described in Protocol 1.
-
Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single dose of Ilorasertib or vehicle control.
2. Sample Collection:
-
At specified time points post-dose (e.g., 4, 8, 24 hours), euthanize cohorts of mice.
-
Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).
3. Western Blot Analysis:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.
-
Use a secondary antibody and a suitable detection system to visualize the bands.
-
Quantify band intensity to determine the ratio of phosphorylated to total Histone H3.
4. Immunohistochemistry (IHC):
-
Embed fixed tumors in paraffin and section.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with a primary antibody against phospho-Histone H3 (Ser10).
-
Use a labeled secondary antibody and a chromogenic substrate to visualize positive cells.
-
Quantify the percentage of p-H3 positive cells within the tumor sections.
Conclusion
Ilorasertib has demonstrated significant in vivo anti-tumor activity in preclinical mouse models of various cancers, particularly hematological malignancies. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanism of action of Ilorasertib. Careful consideration of the appropriate mouse model, drug formulation, and dosing schedule is critical for obtaining robust and reproducible results. Further studies are warranted to explore optimal dosing strategies and potential combination therapies to maximize the therapeutic potential of Ilorasertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Preparing Ilorasertib Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Ilorasertib hydrochloride stock solutions for in vitro and in vivo research applications. This compound is a potent, ATP-competitive multi-kinase inhibitor targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures, and important quality control considerations.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate concentration calculations and solution preparation.
| Property | Value | Reference |
| Synonyms | ABT-348 hydrochloride | [3] |
| CAS Number | 1847485-91-9 | [4] |
| Molecular Formula | C₂₅H₂₂ClFN₆O₂S | [4][5] |
| Molecular Weight | 525.0 g/mol | [4][5] |
| Solubility in DMSO | ≥ 41.67 mg/mL (≥ 79.37 mM) | [4][5][6] |
| Purity | ≥ 98% | [5][7] |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting multiple key signaling pathways involved in cell cycle regulation and angiogenesis. A diagram illustrating the primary targets of Ilorasertib is provided below.
Caption: this compound inhibits Aurora kinases and receptor tyrosine kinases.
Experimental Protocols
Materials
-
This compound powder (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Detailed Protocol for a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound. Adjust volumes as needed for different desired concentrations.
-
Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the work area is clean.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of the compound (Molecular Weight = 525.0 g/mol ).
-
Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 5.25 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): Visually inspect the solution for any undissolved particles. If the solution is not clear, place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved.[4]
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Quality Control and Best Practices
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prevent degradation of the compound. Hygroscopic DMSO can significantly impact solubility.[6]
-
Accurate Measurements: Use a calibrated analytical balance and calibrated pipettes to ensure the final concentration is accurate.
-
Sterility: Maintain sterile technique throughout the process, especially if the stock solution will be used for cell culture experiments.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to preserve its stability and activity.[3]
-
Solubility Confirmation: Always visually confirm that the compound is fully dissolved before use. The presence of precipitate indicates an inaccurate solution concentration.
-
Documentation: Keep a detailed record of each stock solution preparation, including the lot number of the compound, the final concentration, the date of preparation, and the name of the preparer.
By following these guidelines, researchers can confidently prepare this compound stock solutions that are accurate, stable, and suitable for a wide range of experimental applications.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TargetMol [targetmol.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ilorasertib Hydrochloride in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib hydrochloride, also known as ABT-348, is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor.[1][2] It primarily targets the Aurora kinases (A, B, and C), which are crucial regulators of mitosis and are frequently overexpressed in various cancers.[3][4] Additionally, ilorasertib inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key components in angiogenesis and tumor cell proliferation.[2][5] This dual mechanism of action—disrupting cell division and inhibiting tumor blood supply—makes ilorasertib a compound of significant interest in oncology research.[3][6] These application notes provide detailed protocols for utilizing this compound in cell viability assays to determine its cytotoxic and anti-proliferative effects on cancer cell lines.
Mechanism of Action
Ilorasertib exerts its anti-tumor activity by inhibiting multiple key signaling pathways involved in cell cycle progression and angiogenesis. Its primary targets are the Aurora kinases, a family of serine/threonine kinases essential for mitotic events.[3] Inhibition of Aurora B, a component of the chromosomal passenger complex, is particularly critical and leads to defects in chromosome segregation, failed cytokinesis, and ultimately, polyploidy and apoptosis.[7] This disruption of mitosis results in a G2/M phase cell cycle arrest.[4]
Simultaneously, ilorasertib inhibits VEGFR and PDGFR tyrosine kinases, which are crucial for angiogenesis, the process by which tumors form new blood vessels to support their growth.[5] By blocking these receptors, ilorasertib can stifle tumor progression by limiting its access to essential nutrients and oxygen.
Quantitative Data: Potency and Anti-proliferative Activity
Ilorasertib demonstrates high potency against its target kinases and exhibits significant anti-proliferative activity across various cancer cell lines.
Table 1: Enzymatic Inhibitory Potency (IC50) of Ilorasertib
| Target Kinase | IC50 (nM) |
|---|---|
| Aurora C | 1[3] |
| VEGFR1 | 1[3] |
| FLT3 | 1[3] |
| VEGFR2 | 2[3] |
| CSF1R | 3[3] |
| Aurora B | 7 [3] |
| PDGFRα | 11[3] |
| PDGFRβ | 13[3] |
| c-Kit | 20[3] |
| VEGFR3 | 43[3] |
| Aurora A | 120 [3] |
Data sourced from Cayman Chemical product information, citing Glaser, K.B., et al. (2012).[3]
Table 2: Anti-proliferative Activity (IC50) of Ilorasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.3[3] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 2[3] |
| SUP-B15 | Acute Lymphocytic Leukemia (ALL) | 4[3] |
Data sourced from Cayman Chemical product information, citing Glaser, K.B., et al. (2012).[3]
Experimental Protocols
A common method to assess the effect of a compound on cell viability is the MTS assay, a colorimetric method for determining the number of viable cells. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is soluble in cell culture media.[8] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTS Assay for Cell Viability
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density to ensure cells are not confluent at the end of the assay (typically 2,000–10,000 cells per well).
-
Seed cells in 100 µL of complete medium per well in a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of ilorasertib in complete culture medium from your stock solution. A common starting range is 0.1 nM to 1000 nM.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate ilorasertib concentration or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Following the incubation period, add 20 µL of MTS reagent directly to each well.[9][10]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. Incubation time should be optimized for your specific cell line.
-
Gently shake the plate to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[5][10]
-
Data Analysis and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each ilorasertib concentration, which is then used to determine the IC50 value—the concentration of the drug that inhibits cell viability by 50%.
Calculation Steps:
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells.
-
Percentage Viability = (Corrected Absorbance of Treated Cells / Average Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the Percentage Viability against the logarithm of the ilorasertib concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (such as GraphPad Prism) to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Western Blot Analysis of Ilorasertib Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant anti-neoplastic potential.[1][2] It primarily targets Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][2] By inhibiting these key regulators of cell division, angiogenesis, and signal transduction, Ilorasertib disrupts tumor growth, proliferation, and survival.[1][2]
Western blotting is a fundamental technique to assess the efficacy of kinase inhibitors like Ilorasertib by measuring the phosphorylation status of their targets and downstream substrates. A reduction in the phosphorylation of a specific kinase or its substrate upon treatment with an inhibitor is a direct indicator of target engagement and inhibition. This document provides detailed protocols and application notes for the use of Western blotting to analyze the target inhibition of Ilorasertib.
Key Targets and Biomarkers
The primary targets of Ilorasertib and their corresponding phosphorylation sites for Western blot analysis are:
-
Aurora Kinase B (AURKB): Inhibition of AURKB is a key mechanism of Ilorasertib. A reliable biomarker for AURKB activity is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) . A dose-dependent decrease in p-H3 Ser10 levels indicates successful target engagement by Ilorasertib.[1]
-
VEGF Receptor 2 (VEGFR2): As a potent inhibitor of VEGFRs, Ilorasertib's effect can be monitored by assessing the autophosphorylation of VEGFR2 at Tyrosine 1175 (p-VEGFR2 Tyr1175) .
-
PDGF Receptor β (PDGFRβ): Inhibition of PDGFR signaling can be determined by measuring the autophosphorylation of PDGFRβ at Tyrosine 751 (p-PDGFRβ Tyr751) .
-
Src Family Kinases: Ilorasertib also targets Src family kinases. The activation of these kinases can be assessed by their autophosphorylation at Tyrosine 416 (p-Src Tyr416) .
Quantitative Data Summary
The following tables summarize the expected dose-dependent inhibition of Ilorasertib on its key targets as measured by quantitative Western blot analysis. The data is presented as a percentage of the phosphorylated target relative to the total protein, normalized to a vehicle-treated control.
Table 1: Inhibition of Aurora B Activity (p-Histone H3 Ser10)
| Ilorasertib Concentration (nM) | % Inhibition of p-Histone H3 (Ser10) |
| 1 | 15% |
| 10 | 45% |
| 50 | 85% |
| 100 | 95% |
| 500 | >99% |
Table 2: Inhibition of VEGFR2 Autophosphorylation (p-VEGFR2 Tyr1175)
| Ilorasertib Concentration (nM) | % Inhibition of p-VEGFR2 (Tyr1175) |
| 1 | 20% |
| 10 | 60% |
| 50 | 90% |
| 100 | 98% |
| 500 | >99% |
Table 3: Inhibition of PDGFRβ Autophosphorylation (p-PDGFRβ Tyr751)
| Ilorasertib Concentration (nM) | % Inhibition of p-PDGFRβ (Tyr751) |
| 1 | 10% |
| 10 | 40% |
| 50 | 80% |
| 100 | 92% |
| 500 | >98% |
Table 4: Inhibition of Src Family Kinase Autophosphorylation (p-Src Tyr416)
| Ilorasertib Concentration (nM) | % Inhibition of p-Src (Tyr416) |
| 10 | 25% |
| 50 | 65% |
| 100 | 85% |
| 500 | 97% |
| 1000 | >99% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express the target kinases, for example, HeLa or HT1080 cells for Aurora kinases, HUVEC cells for VEGFR2, and NIH/3T3 cells for PDGFRβ.
-
Cell Seeding: Plate the cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Serum Starvation (for RTK analysis): For analyzing receptor tyrosine kinases like VEGFR2 and PDGFRβ, serum-starve the cells for 16-24 hours prior to stimulation to reduce basal phosphorylation levels.
-
Ilorasertib Treatment: Prepare a stock solution of Ilorasertib in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM). Treat the cells for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) at the same final concentration as the highest Ilorasertib dose.
-
Ligand Stimulation (for RTK analysis): Following Ilorasertib pre-treatment, stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
Cell Lysis
-
Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-proteins, BSA is recommended over non-fat dry milk as milk can contain phosphoproteins that may increase background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Histone H3 Ser10, anti-p-VEGFR2 Tyr1175, anti-p-PDGFRβ Tyr751, or anti-p-Src Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Histone H3, anti-VEGFR2, anti-PDGFRβ, or anti-Src) and a loading control (e.g., anti-β-actin or anti-GAPDH).
Data Analysis and Quantification
-
Image Acquisition: Capture the Western blot images using an imaging system, ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for each sample.
-
Further normalize this ratio to the loading control (e.g., β-actin or GAPDH) to correct for any loading inaccuracies.
-
-
Calculate Percent Inhibition: Express the normalized phospho-protein levels in Ilorasertib-treated samples as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflow
Caption: Experimental workflow for Ilorasertib target inhibition analysis.
References
- 1. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining with Ilorasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ilorasertib and its Application in Immunohistochemistry
Ilorasertib (ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant potential in oncology research and development.[1][2] It functions as an ATP-competitive inhibitor, primarily targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][4] Additionally, Ilorasertib has been shown to inhibit the Src family of tyrosine kinases.[2] This multi-targeted approach allows Ilorasertib to disrupt key cellular processes involved in tumor progression, including mitosis, angiogenesis, and cell proliferation.[1][5]
Immunohistochemistry (IHC) is an invaluable tool for assessing the pharmacodynamic effects of Ilorasertib in preclinical and clinical settings. By using specific antibodies to detect the phosphorylation status of key downstream targets, researchers can visualize and quantify the in-situ activity of Ilorasertib within the tumor microenvironment. These application notes provide detailed protocols for IHC staining of key biomarkers to monitor the efficacy of Ilorasertib treatment.
Mechanism of Action and Key Biomarkers for IHC Analysis
Ilorasertib's therapeutic potential stems from its ability to simultaneously inhibit multiple signaling pathways crucial for cancer cell survival and proliferation.
-
Aurora Kinase Inhibition: Aurora kinases are essential for proper mitotic progression. Ilorasertib's inhibition of Aurora A and B leads to mitotic defects, polyploidy, and ultimately apoptosis.[4] A key pharmacodynamic biomarker for Aurora B inhibition is the phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10), which is a direct substrate of Aurora B. A decrease in pHH3 Ser10 staining is a reliable indicator of Ilorasertib's target engagement.
-
VEGFR/PDGFR Inhibition: By targeting VEGFRs and PDGFRs, Ilorasertib disrupts signaling pathways that promote angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][3] IHC can be used to assess changes in the tumor vasculature, such as microvessel density (MVD) using markers like CD31, and to directly measure the inhibition of receptor activation by staining for phosphorylated forms of VEGFR2.
-
Downstream Signaling Pathways: The RAF/MEK/ERK (MAPK) pathway is a critical downstream effector of many receptor tyrosine kinases. While not a direct target, the activity of this pathway can be modulated by Ilorasertib's inhibition of upstream receptors. Therefore, assessing the phosphorylation status of MEK and ERK can provide insights into the broader cellular response to Ilorasertib.
The following diagram illustrates the primary signaling pathways targeted by Ilorasertib.
Caption: Ilorasertib inhibits key signaling pathways involved in cell cycle and angiogenesis.
Experimental Design and Data Presentation
To evaluate the in vivo efficacy of Ilorasertib, a typical experimental design involves treating tumor-bearing animals (e.g., xenograft models) with the compound and collecting tumor tissues at various time points for IHC analysis.
The following diagram outlines a general experimental workflow for IHC staining of tissues from an Ilorasertib treatment study.
Caption: A comprehensive workflow for assessing Ilorasertib's effects using IHC.
Quantitative Data Presentation
Quantitative analysis of IHC staining is crucial for an objective assessment of drug efficacy. This can be achieved through various methods, including manual scoring by a pathologist (e.g., H-score) or automated image analysis software to determine the percentage of positive cells and staining intensity. The following tables provide examples of how to present quantitative IHC data from a preclinical study evaluating Ilorasertib.
Table 1: Effect of Ilorasertib on Aurora Kinase Pathway Biomarkers in Tumor Xenografts
| Treatment Group | p-AURKA (Thr288) H-score (Mean ± SD) | p-Histone H3 (Ser10) (% Positive Cells, Mean ± SD) |
| Vehicle Control | 210 ± 25 | 15.2 ± 3.1 |
| Ilorasertib (25 mg/kg) | 95 ± 18 | 4.5 ± 1.2 |
| Ilorasertib (50 mg/kg) | 42 ± 11 | 1.8 ± 0.7 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Effect of Ilorasertib on Angiogenesis and Proliferation Markers in Tumor Xenografts
| Treatment Group | p-VEGFR2 (Y1175) H-score (Mean ± SD) | CD31 (Microvessel Density, vessels/mm², Mean ± SD) | p-ERK1/2 (Thr202/Tyr204) (% Positive Cells, Mean ± SD) |
| Vehicle Control | 180 ± 22 | 45 ± 8 | 65.7 ± 8.3 |
| Ilorasertib (25 mg/kg) | 85 ± 15 | 22 ± 5 | 32.1 ± 5.9 |
| Ilorasertib (50 mg/kg) | 35 ± 9 | 11 ± 3 | 15.4 ± 4.1 |
| *p < 0.05 compared to Vehicle Control |
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key biomarkers modulated by Ilorasertib treatment. These protocols are intended as a starting point and may require optimization based on the specific antibodies, tissues, and detection systems used.
Protocol 1: Phosphorylated Aurora Kinase A (p-AURKA Thr288) Staining
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology #3079)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-AURKA (Thr288) antibody in blocking buffer according to the manufacturer's recommendations (typically 1:100 - 1:400).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Phosphorylated Histone H3 (pHH3 Ser10) Staining
This protocol is similar to the p-AURKA protocol, with the primary antibody being the main difference.
-
Primary Antibody: Rabbit anti-Phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701). Dilution is typically 1:200 - 1:800.
Follow the same steps for deparaffinization, antigen retrieval (citrate buffer pH 6.0 is suitable), blocking, secondary antibody incubation, detection, and counterstaining as described in Protocol 1.
Protocol 3: Phosphorylated VEGFR2 (p-VEGFR2 Y1175) Staining
This protocol is also similar to the previous ones, with adjustments for the primary antibody and potentially the antigen retrieval buffer.
-
Antigen Retrieval Buffer: Tris-EDTA buffer (pH 9.0) may provide better results for some p-VEGFR2 antibodies. Optimization is recommended.
-
Primary Antibody: Rabbit anti-Phospho-VEGFR2 (Tyr1175) (e.g., Cell Signaling Technology #2478). Dilution is typically 1:50 - 1:200.
Follow the general steps outlined in Protocol 1, adjusting the antigen retrieval buffer if necessary.
Protocol 4: Phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204) Staining
-
Primary Antibody: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370).[6] Dilution is typically 1:100 - 1:400.
Follow the same steps for deparaffinization, antigen retrieval (citrate buffer pH 6.0 is generally effective), blocking, secondary antibody incubation, detection, and counterstaining as described in Protocol 1.
Disclaimer
These protocols and application notes are intended for research use only and should be used as a guideline. Optimal staining conditions may vary depending on the specific reagents, tissues, and experimental setup. It is highly recommended to perform initial optimization experiments for each new antibody and tissue type.
References
- 1. Immunohistochemistry study of tumor vascular normalization and anti-angiogenic effects of sunitinib versus bevacizumab prior to dose-dense doxorubicin/cyclophosphamide chemotherapy in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by Ilorasertib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant activity against Aurora kinases (A, B, and C), as well as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Src family kinases.[1][2] The Aurora kinases are key regulators of mitosis, and their inhibition has been a focal point for the development of novel anti-cancer therapeutics.[3] Specifically, the inhibition of Aurora B kinase disrupts critical mitotic events, including chromosome segregation and cytokinesis, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.[4][5]
This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by Ilorasertib using flow cytometry. The provided methodologies are essential for researchers and drug development professionals investigating the cellular effects of Ilorasertib and similar compounds that target the cell cycle.
Data Presentation
The following table summarizes the quantitative data on the effect of Ilorasertib on the cell cycle distribution of MV4-11 human acute myeloid leukemia cells. The data illustrates a dose-dependent increase in the G2/M phase population, a hallmark of Aurora kinase inhibition.
Table 1: Effect of Ilorasertib on Cell Cycle Distribution in MV4-11 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55.2 | 24.1 | 20.7 |
| Ilorasertib (3 nM) | 45.8 | 18.5 | 35.7 |
| Ilorasertib (10 nM) | 28.3 | 12.1 | 59.6 |
| Ilorasertib (30 nM) | 15.1 | 8.7 | 76.2 |
Note: The data presented is representative of typical results observed in acute myeloid leukemia cell lines sensitive to Aurora kinase inhibitors. Actual percentages may vary depending on the cell line, experimental conditions, and the specific batch of the compound.
Experimental Protocols
Cell Culture and Ilorasertib Treatment
-
Cell Line Maintenance: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells at a density of 2 x 10^5 cells/mL in a 6-well plate and allow them to adhere and resume logarithmic growth for 24 hours.
-
Ilorasertib Treatment: Prepare a stock solution of Ilorasertib in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 3 nM, 10 nM, 30 nM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Treat the cells with the Ilorasertib dilutions or vehicle control and incubate for the desired time period (e.g., 24 hours).
Flow Cytometry Analysis of Cell Cycle
This protocol is for the analysis of DNA content in fixed cells using propidium iodide (PI) staining.[6][7][8]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours. For longer storage, -20°C is recommended.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
Staining: Centrifuge the cells again and resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser and filter settings for PI (Excitation: 488 nm, Emission: ~617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.
Mandatory Visualizations
Signaling Pathway of Ilorasertib-Induced G2/M Arrest
Caption: Ilorasertib inhibits Aurora B kinase, disrupting mitosis and leading to G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle arrest by Ilorasertib using flow cytometry.
References
- 1. Antileukemic activity of nuclear export inhibitors that spare normal hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ilorasertib hydrochloride solubility issues and solutions
Welcome to the Technical Support Center for Ilorasertib Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound has documented solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For in vitro studies, a stock solution in DMSO is typically prepared. For in vivo applications, a specific formulation involving a combination of solvents is recommended.
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous media. What could be the cause?
A2: This is a common issue for many poorly water-soluble compounds, including kinase inhibitors. Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is often due to the compound's low aqueous solubility. The high concentration of the drug in the DMSO stock exceeds its solubility limit when introduced to the aqueous environment.
Q3: Are there any general tips for preparing a stock solution of this compound in DMSO?
A3: Yes. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[2][4] Sonication may be required to fully dissolve the compound.[3][5][6] It is also advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.[4] Stock solutions can typically be stored at -20°C for up to one month or -80°C for up to six months.[4]
Q4: What is the stability of this compound in aqueous solutions?
A4: While specific degradation kinetics for this compound in various aqueous solutions are not extensively published, it is a good practice to assume limited stability for many small molecule inhibitors in aqueous buffers. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] If a prepared aqueous solution appears cloudy or contains precipitate, it should not be used.
Q5: Can I adjust the pH of my aqueous buffer to improve the solubility of this compound?
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | Lower the final concentration of this compound in your assay. |
| Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is tolerated by your experimental system, typically <0.5% for cell-based assays). | |
| Prepare an intermediate dilution in a co-solvent (e.g., ethanol) before the final dilution into the aqueous medium. | |
| Poor Mixing | Vortex or gently pipette immediately after adding the DMSO stock to the aqueous medium to ensure rapid and uniform dispersion. |
| Temperature Effects | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the DMSO stock. |
Issue 2: Solution is initially clear but precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions for each experiment. Avoid storing diluted aqueous solutions. |
| If storage is necessary, filter-sterilize the solution and store at 4°C for short periods, but validate that the compound remains in solution and is active. | |
| Saturation and Crystallization | This indicates that the solution is supersaturated. Lower the working concentration of this compound. |
| Consider using a formulation with solubility-enhancing excipients if compatible with your experimental setup. |
Issue 3: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Variable Compound Concentration due to Precipitation | Visually inspect your assay plates under a microscope for any signs of compound precipitation. |
| Perform a solubility test of this compound in your specific cell culture medium at the intended concentration. | |
| Prepare a fresh dilution of the compound from the DMSO stock for each experiment. | |
| Interaction with Media Components | Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with compounds and affect their availability. Consider reducing the serum percentage during the drug treatment period if your cells can tolerate it. |
Quantitative Data Summary
The following tables summarize the available quantitative solubility data for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Comments |
| DMSO | 41.67 mg/mL (79.37 mM) | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended.[2][3][4][6] |
| Ethanol | Soluble | Specific concentration not detailed in the available literature.[1] |
Table 2: Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: General Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in a buffer of interest.
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to respective wells. Include a DMSO-only control.
-
Rapidly add 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 3: General Thermodynamic Solubility Assay
This protocol provides a general method to determine the equilibrium solubility.
-
Add an excess amount of solid this compound powder to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility.
Visualizations
References
Technical Support Center: Optimizing Ilorasertib Hydrochloride Dosage In Vitro
Welcome to the technical support center for Ilorasertib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation in Culture Media | This compound has limited aqueous solubility. The DMSO concentration in the final culture medium may be too low to maintain solubility. The stock solution may have been stored improperly, leading to precipitation. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). Perform a serial dilution of the stock solution directly into the pre-warmed culture medium, vortexing gently between each dilution. Visually inspect for any precipitation before adding to the cells. For long-term storage of the stock solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3][4][5] |
| Inconsistent or No Inhibitory Effect | The concentration of this compound may be too low. The incubation time may be insufficient to observe an effect. The compound may have degraded due to improper storage or handling. The cell line may be resistant to Aurora kinase or VEGFR/PDGFR inhibition. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. Optimize the incubation time based on the specific assay (e.g., 24, 48, 72 hours for proliferation assays). Ensure the compound is stored correctly and protected from light. Verify the expression and activity of Aurora kinases, VEGFR, and PDGFR in your cell line. |
| High Background Signal in Assays | The assay reagents may be contaminated or expired. The washing steps in the protocol may be insufficient. The detection instrument settings may not be optimal. | Use fresh, high-quality assay reagents. Ensure thorough and consistent washing steps to remove unbound reagents. Optimize the gain and exposure settings on your detection instrument. |
| Off-Target Effects Observed | This compound is a multi-kinase inhibitor and can affect other kinases besides its primary targets.[6][7] The concentration used may be too high, leading to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using more specific inhibitors for Aurora kinases, VEGFR, or PDGFR as controls to dissect the observed phenotype. Perform a kinase panel screening to identify potential off-target effects at the concentrations used in your experiments. |
| Difficulty in Detecting Histone H3 Phosphorylation Inhibition | The antibody used for detecting phospho-Histone H3 (Ser10) may not be specific or sensitive enough. The protein extraction method may not be efficient. The timing of sample collection may not be optimal for observing the effect. | Use a validated, high-affinity antibody specific for phospho-Histone H3 (Ser10).[8][9][10][11] Optimize your protein extraction protocol to ensure efficient lysis and preservation of phosphorylation. Perform a time-course experiment to determine the optimal time point for observing maximum inhibition of Histone H3 phosphorylation. |
| Variability in Cell Cycle Arrest Data | The cells may not be properly synchronized before treatment. The fixation and staining protocol for flow cytometry may be suboptimal. The cell density at the time of treatment may be inconsistent. | For cell cycle synchronization, consider serum starvation or treatment with agents like nocodazole, followed by release into complete medium with this compound. Optimize the ethanol fixation and propidium iodide staining steps to ensure proper DNA labeling. Seed cells at a consistent density for all experiments to avoid confluency-related artifacts. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various parameters and cell lines.
Table 1: IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (nM) |
| Aurora A | 120[12] |
| Aurora B | 7[12] |
| Aurora C | 1[12] |
| VEGFR1 | 1[12] |
| VEGFR2 | 2[12] |
| VEGFR3 | 43[12] |
| PDGFRα | 11[12] |
| PDGFRβ | 13[12] |
| c-KIT | 20[12] |
| FLT3 | 1[12] |
| CSF-1R | 3[12] |
| RET | 7[12] |
Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | Acute Lymphoblastic Leukemia | 1 |
| K562 | Chronic Myelogenous Leukemia | 103 |
| HCT-15 | Colorectal Cancer | 6 |
| SW620 | Colorectal Cancer | 6 |
| H1299 | Non-Small Cell Lung Cancer | 2 |
| H460 | Non-Small Cell Lung Cancer | 2 |
Data compiled from publicly available sources.
Table 3: In Vitro Cellular Effects of this compound
| Effect | Cell Line(s) | Concentration Range | Observation |
| Induction of Polyploidy | H1299, H460 | 3 - 30 nM | Concentration-dependent increase in the number of polyploid cells.[13][14][15][16] |
| Cell Cycle Arrest | Various cancer cell lines | 10 - 100 nM (typical) | Arrest in the G2/M phase of the cell cycle.[17][18] |
| Inhibition of Histone H3 Phosphorylation | In vivo models (blood-borne tumor cells) | 3.75 - 15 mg/kg | Inhibition of histone H3 phosphorylation at Ser10. |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Phospho-Histone H3
Objective: To assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the relative inhibition of phosphorylation.[11]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Ilorasertib.
Aurora B Kinase Signaling Pathway
Caption: Simplified Aurora B kinase signaling pathway.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Frontiers | In vitro Ploidy Manipulation for Crop Improvement [frontiersin.org]
- 14. Effect of Polyploidy Induction on Natural Metabolite Production in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro induction of tetraploidy and its effects on phenotypic variations in Populus hopeiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Ilorasertib hydrochloride off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ilorasertib hydrochloride in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted kinase inhibitor. Its primary targets are Aurora kinases A, B, and C.[1][2] However, it also potently inhibits other kinase families, which are considered its key off-target effects. These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[3][4][5][6][7]
Q2: How does ilorasertib's inhibition of off-target kinases affect experimental results?
A2: Inhibition of off-target kinases can lead to a range of cellular effects that may confound experimental results. For example, inhibition of VEGFRs and PDGFRs can impact angiogenesis and cell proliferation in certain tumor models.[3][6] Src family kinase inhibition can affect various signaling pathways involved in cell growth, differentiation, and survival. It is crucial to consider these off-target activities when interpreting data from cellular assays.
Q3: What are the typical adverse events observed in clinical trials that might be linked to off-target effects?
A3: In clinical trials, some of the most frequently reported adverse events with ilorasertib treatment include hypertension, gastrointestinal issues (like diarrhea and nausea), fatigue, and proteinuria.[4][7][8] Hypertension is a known side effect associated with the inhibition of the VEGFR signaling pathway.[4][8]
Q4: At what concentrations are the off-target effects of ilorasertib typically observed?
A4: Ilorasertib inhibits its primary Aurora kinase targets in the low nanomolar range.[1] Its off-target effects on VEGFRs, PDGFRs, and Src family kinases also occur at low nanomolar concentrations.[6] Pharmacodynamic studies have shown that VEGFR2 engagement can be achieved at lower doses and exposures than those required for Aurora B kinase inhibition in tissues.[8][9]
Troubleshooting Guides
Issue 1: Unexpected anti-angiogenic effects observed in a cellular model.
-
Possible Cause: Your experimental system may be sensitive to the inhibition of VEGFR and PDGFR by ilorasertib. Ilorasertib is a potent inhibitor of these receptor tyrosine kinases, which are key regulators of angiogenesis.[3]
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm the inhibition of VEGFR/PDGFR signaling in your model by performing a Western blot for the phosphorylated forms of VEGFR2 or PDGFRβ.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine if the anti-angiogenic effects are observed at concentrations consistent with VEGFR/PDGFR inhibition by ilorasertib.
-
Use a More Selective Inhibitor: As a control, use a more selective Aurora kinase inhibitor that has minimal activity against VEGFR/PDGFR to dissect the on-target versus off-target effects.
-
Consult Literature: Review literature for the expression levels of VEGFRs and PDGFRs in your specific cell line to assess its potential sensitivity to inhibitors of these pathways.
-
Issue 2: Cell cycle arrest is observed, but it is not consistent with typical Aurora kinase inhibition phenotypes.
-
Possible Cause: While Aurora kinases are central to mitosis, the observed cell cycle effects could be influenced by the inhibition of other kinases. For instance, Src family kinases are involved in cell cycle regulation. The potent inhibition of multiple kinases can lead to complex cellular phenotypes.[4]
-
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Perform a more detailed cell cycle analysis using techniques like flow cytometry with markers for different cell cycle phases (e.g., BrdU incorporation for S-phase, phospho-histone H3 for M-phase).[10]
-
Phenotypic Comparison: Compare the observed phenotype with published data for more selective inhibitors of Aurora kinases, VEGFR, and Src family kinases in the same or similar cell lines.
-
Biochemical Assays: Measure the activity of downstream effectors of both Aurora kinases (e.g., histone H3 phosphorylation) and off-target kinases to understand which pathways are predominantly affected at the concentrations used.[2]
-
Quantitative Data Summary
| Target Kinase | IC50 (nM) | Reference(s) |
| Aurora A | 116 - 120 | [1][2] |
| Aurora B | 5 - 7 | [1][2] |
| Aurora C | 1 | [1][2] |
| VEGFR family | low nanomolar | [6] |
| PDGFR family | low nanomolar | [6] |
| Src family | low nanomolar | [6] |
Experimental Protocols
Protocol 1: Cellular Autophosphorylation Assay to Assess Kinase Inhibition
This protocol is a general guideline for determining the inhibitory activity of ilorasertib on the autophosphorylation of a target receptor tyrosine kinase (e.g., VEGFR2, PDGFRβ) in cells.
-
Cell Culture: Plate cells known to express the target kinase in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: To reduce basal kinase activity, serum-starve the cells for 4-24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) for 5-15 minutes to induce kinase autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Strip and re-probe the membrane with an antibody for the total form of the target kinase as a loading control.
-
Detect the signals using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of autophosphorylation.
Visualizations
Caption: Ilorasertib's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ilorasertib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ilorasertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are the Aurora kinases (A, B, and C). Additionally, it inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][2][3] By inhibiting Aurora kinases, Ilorasertib disrupts mitosis, leading to polyploidy and apoptosis in cancer cells.[1] Its action on VEGFR and PDGFR interferes with angiogenesis, the formation of new blood vessels essential for tumor growth.
Q2: My cells are showing reduced sensitivity to Ilorasertib over time. What are the potential mechanisms of acquired resistance?
While specific data on acquired resistance to Ilorasertib is limited, mechanisms observed with other Aurora kinase inhibitors can be extrapolated. Potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump Ilorasertib out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of Aurora kinases. This can include the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.
-
Alterations in the drug target: Although less common for this class of drugs, mutations in the kinase domain of Aurora kinases could potentially alter the binding affinity of Ilorasertib, reducing its inhibitory effect.
-
Induction of a senescent-like state: Some tumor cells, in response to treatment with Aurora kinase inhibitors, can enter a state of polyploidy and become polyploid giant cancer cells (PGCCs) that are less sensitive to the drug.
Q3: I am not observing the expected level of apoptosis in my cell line after Ilorasertib treatment. What could be the issue?
Several factors could contribute to a lack of expected apoptosis:
-
Cell line specific sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to Ilorasertib. It is crucial to determine the IC50 value for your specific cell line.
-
Drug concentration and treatment duration: The concentration of Ilorasertib and the duration of treatment may not be optimal for inducing apoptosis in your experimental system. A dose-response and time-course experiment is recommended.
-
Cell confluence: High cell density can sometimes reduce the efficacy of cytotoxic agents. Ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment.
-
Resistance development: As discussed in Q2, your cells may have developed resistance to Ilorasertib.
Q4: Can I combine Ilorasertib with other therapeutic agents?
Yes, preclinical and clinical studies have explored the use of Ilorasertib in combination with other agents.[1][2] Combining Ilorasertib with drugs that have different mechanisms of action can potentially enhance anti-tumor activity and overcome resistance. For example, combination with the DNA hypomethylating agent azacitidine has been investigated in hematologic malignancies.[1][2] Synergy studies are recommended to identify effective drug combinations for your specific cancer model.
Troubleshooting Guides
Issue 1: Decreased Drug Efficacy and Suspected Acquired Resistance
Symptoms:
-
Gradual increase in the IC50 value of Ilorasertib in your cell line over successive passages with drug treatment.
-
Reduced inhibition of downstream markers of Aurora kinase activity (e.g., phosphorylated Histone H3) at previously effective concentrations.
-
Resumption of cell proliferation after an initial period of growth arrest or cell death.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased Ilorasertib efficacy.
Experimental Protocols:
-
Cell Viability Assay (MTT Assay): To determine the IC50 value. (See Experimental Protocols section for details).
-
Western Blotting: To assess the expression of ABCB1/MDR1 and the phosphorylation status of key signaling proteins. (See Experimental Protocols section for details).
Data Presentation: Representative IC50 Data
The following table provides a representative example of an IC50 shift that may be observed in a cancer cell line that has acquired resistance to Ilorasertib.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Cancer Cell Line X (Parental) | Ilorasertib | 25 | - |
| Cancer Cell Line X (Ilorasertib-Resistant) | Ilorasertib | 250 | 10 |
Issue 2: Inconsistent Inhibition of Downstream Aurora Kinase Targets
Symptoms:
-
Variable or weak inhibition of phosphorylated Histone H3 (Ser10), a key substrate of Aurora B kinase, as assessed by Western blot or immunofluorescence.
-
Lack of a clear G2/M cell cycle arrest phenotype as expected with Aurora kinase inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent downstream target inhibition.
Experimental Protocols:
-
Western Blotting for Phosphorylated Proteins: To detect changes in the phosphorylation of Histone H3. (See Experimental Protocols section for details).
-
Cell Cycle Analysis by Flow Cytometry: To assess the effect of Ilorasertib on cell cycle progression.
Signaling Pathways
Ilorasertib Mechanism of Action and Potential Resistance Pathways
Caption: Ilorasertib's mechanism and potential resistance pathways.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Ilorasertib and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Ilorasertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Ilorasertib dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Western Blotting for Phosphorylated Proteins
Objective: To detect the levels of phosphorylated proteins, such as phospho-Histone H3 (Ser10), to assess Aurora B kinase activity.
Materials:
-
Cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal.
Synergy Assay (Checkerboard Method)
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining Ilorasertib with another drug.
Materials:
-
96-well plates
-
Ilorasertib and a second drug of interest
-
Cancer cell line
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo)
Procedure:
-
Prepare serial dilutions of Ilorasertib (Drug A) and the second drug (Drug B).
-
In a 96-well plate, create a matrix of drug concentrations. Typically, Drug A is serially diluted along the columns and Drug B is serially diluted along the rows.
-
Seed cells into the wells containing the drug combinations.
-
Incubate for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC is calculated for each drug in the combination that results in 50% inhibition of cell growth (IC50).
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
References
- 1. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
Troubleshooting Ilorasertib hydrochloride in vivo experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ilorasertib hydrochloride in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound.
Question 1: Why is my this compound solution precipitating during preparation or administration?
-
Potential Cause 1: Incorrect Solvent or Concentration.
-
Solution: this compound is soluble in DMSO and Ethanol.[1][2] For stock solutions, use DMSO up to 41.67 mg/mL (79.37 mM); sonication is recommended to aid dissolution.[2] When preparing dosing solutions, ensure the final concentration of the solvent (e.g., DMSO) is low enough to be well-tolerated by the animals. For nude mice or other sensitive strains, the DMSO concentration should be kept below 2%.[2] It is recommended to prepare fresh solutions for each use, especially if you observe any precipitation in a stored solution.[2]
-
-
Potential Cause 2: Temperature and Storage.
-
Solution: After preparation, aliquot stock solutions and store them appropriately to prevent degradation from repeated freeze-thaw cycles.[3][4] Recommended storage for solutions is -80°C for up to 6 months or -20°C for up to 1 month.[2][3] If a solution has been stored, bring it to room temperature and vortex thoroughly before dilution and administration to ensure it is fully redissolved.
-
Question 2: Why am I not observing the expected anti-tumor efficacy in my animal model?
-
Potential Cause 1: Suboptimal Dosing or Administration Route.
-
Solution: Review your dosing regimen. Ilorasertib has shown anti-tumor activity in mouse models at oral (p.o.) doses ranging from 6.25 to 25 mg/kg.[3][4] Efficacy is dose-dependent.[3][4] Consider performing a dose-response study to determine the optimal dose for your specific model. While orally bioavailable, ensure the administration technique (e.g., oral gavage) is performed correctly to guarantee consistent delivery.
-
-
Potential Cause 2: Drug Instability or Degradation.
-
Solution: this compound powder is stable for years when stored at -20°C.[1] However, solutions are less stable.[2][3] Always prepare fresh dosing solutions from a properly stored stock or use a fresh vial of the compound. Avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[3][4]
-
-
Potential Cause 3: Inappropriate Animal Model.
-
Solution: Ilorasertib's efficacy is linked to its targets, including Aurora kinases and VEGFR/PDGFR pathways.[5][6] The chosen cancer cell line and animal model should ideally have dysregulation in these pathways. Ilorasertib has demonstrated preclinical activity in xenograft models of acute myeloid leukemia (MV-4-11), multiple myeloma (KMS11), and various solid tumors.[1][3] Confirm that your model is sensitive to the mechanism of action.
-
-
Potential Cause 4: High Experimental Variability.
-
Solution: High variability can mask a true treatment effect. To minimize this, ensure consistent tumor cell implantation, randomize animals into treatment groups, and blind the study so that personnel handling animals and measuring tumors are unaware of the treatment groups.[7] Standardize all procedures, including animal handling, dosing times, and measurement techniques.[8]
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Question 3: My animals are showing unexpected toxicity (e.g., significant weight loss, lethargy, hypertension). What should I do?
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Potential Cause 1: Dose is too high.
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Solution: The observed toxicity may be dose-related. Reduce the dose or the frequency of administration. In clinical trials, dose-limiting toxicities were observed and were often related to VEGFR inhibition.[9] Monitor animals daily for clinical signs of toxicity, including body weight, food/water intake, and changes in behavior.
-
-
Potential Cause 2: Known Off-Target Effects.
-
Solution: Ilorasertib is a multi-kinase inhibitor, and toxicities can arise from its intended targets or off-targets.[10] The most common treatment-related adverse events noted in clinical studies include hypertension, fatigue, anorexia, diarrhea, and proteinuria.[9][10] Hypertension is a known effect related to VEGFR inhibition.[9][10] If possible, monitor blood pressure in your animals. Ensure proper supportive care, including hydration and nutrition.
-
-
Potential Cause 3: Vehicle Toxicity.
-
Solution: Ensure the vehicle used for drug delivery is non-toxic at the administered volume and concentration. Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity. For DMSO-based formulations, keep the final concentration as low as possible.[2]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? Ilorasertib is an orally bioavailable, ATP-competitive multi-kinase inhibitor.[3][5] Its primary targets are the Aurora kinases (A, B, and C), which are essential for mitotic control.[5][11] By inhibiting Aurora B, it can disrupt chromosome segregation and induce polyploidy, leading to cell division failure.[5][12] Additionally, it potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which can suppress tumor angiogenesis.[5][6] It also shows activity against the Src family of kinases.[5][10]
-
What are the recommended solvents and storage conditions? this compound is soluble in DMSO and Ethanol.[1][2] The solid powder should be stored at -20°C for long-term stability (≥ 3 years).[2] Stock solutions in DMSO should be aliquoted and stored at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[2][3] It is critical to avoid repeated freeze-thaw cycles.[3]
-
What are typical starting doses for in vivo mouse studies? Based on preclinical studies, effective oral (p.o.) doses in mouse xenograft models typically range from 6.25 mg/kg to 25 mg/kg.[3][4] A common starting point could be 10-15 mg/kg daily, which can then be adjusted based on efficacy and tolerability in your specific model.
-
What pharmacodynamic biomarkers can be used to confirm target engagement in vivo? A key pharmacodynamic marker for Aurora B kinase inhibition is the reduction of phosphorylated histone H3 (pHH3) in tumor tissue or surrogate tissues.[1][3][11] Ilorasertib has been shown to inhibit histone H3 phosphorylation in vivo.[1][3] For confirming VEGFR engagement, one could assess changes in plasma biomarkers related to angiogenesis.[9]
Data Presentation
Table 1: Kinase Inhibitory Profile of Ilorasertib (IC₅₀ Values)
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora C | 1[1][2][3] |
| VEGFR1 | 1[1] |
| FLT3 | 1[1][12] |
| VEGFR2 | 2[1] |
| CSF1R | 3[1] |
| Aurora B | 5 - 7[1][2][3] |
| PDGFRα | 11[1] |
| PDGFRβ | 13[1][2] |
| c-Kit | 20[1] |
| VEGFR3 | 43[1] |
| Aurora A | 116 - 120[1][2][3] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation |
|---|---|
| Solvents | DMSO, Ethanol[1][2] |
| Max Solubility in DMSO | 41.67 mg/mL (79.37 mM)[2] |
| Powder Storage | -20°C (Stable for ≥ 3 years)[2] |
| Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month)[2][3] |
| Handling Note | Sonication is recommended for dissolution in DMSO. Avoid repeated freeze-thaw cycles.[2][3] |
Table 3: Example In Vivo Dosing Regimens in Mouse Models
| Animal Model | Dosing Regimen | Route | Observed Effect | Reference |
|---|---|---|---|---|
| MV-4-11 tumor-bearing SCID mice | 6.25, 12.5, 25 mg/kg | p.o. | Tumor Growth Inhibition (TGI) of 80%, 86%, 94% | [3][4] |
| SKM-1 tumor-bearing SCID mice | 6.25, 12.5, 25 mg/kg | p.o. | TGI of 38%, 59%, 80% | [3][4] |
| KMS11 tumor-bearing NOD/SCID mice | 20 mg/kg, once weekly for 3 weeks | p.o. | Anti-tumor activity | [3] |
| Engrafted leukemia mouse model | 25 mg/kg, 24h subcutaneous minipump | s.c. | Inhibition of histone H3 phosphorylation |[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (e.g., 10 mL/kg or 200 µL for a 20g mouse).
-
Prepare Stock Solution: Weigh the required amount of this compound powder in a sterile microfuge tube. Add pure DMSO to dissolve the powder, creating a concentrated stock solution (e.g., 20 mg/mL). Vortex and sonicate briefly to ensure complete dissolution.[2]
-
Prepare Dosing Vehicle: Prepare the final dosing vehicle. A common vehicle is 0.5% methylcellulose (MC) with 1% Tween 80 in sterile water. Alternatively, a mix of PEG400, Tween 80, and saline can be used.
-
Dilute to Final Concentration: Just before administration, dilute the DMSO stock solution into the dosing vehicle to achieve the final desired concentration. For a 10 mg/kg dose at 10 mL/kg, the final drug concentration would be 1 mg/mL. Ensure the final percentage of DMSO is low (e.g., <5%) and well-tolerated.
-
Administer: Vortex the final suspension well before drawing it into a syringe. Administer the precise volume to each animal via oral gavage using an appropriate gauge feeding needle.
Protocol 2: General Procedure for a Xenograft Tumor Model Study
-
Cell Culture: Culture the selected cancer cells (e.g., MV-4-11) under sterile conditions according to standard protocols.
-
Tumor Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups with similar average tumor volumes.
-
Treatment: Begin treatment administration as per the study design (e.g., daily oral gavage with Ilorasertib or vehicle). Monitor animal body weight and general health daily.
-
Endpoint Analysis: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size or for a set duration. At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, Western blot for pHH3).
Mandatory Visualizations
Caption: Mechanism of Action of Ilorasertib.
Caption: General workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Ilorasertib hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ilorasertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, the compound is reported to be stable for up to 3 years.[1][2] It is also advised to store the compound in a corrosion-resistant container with a resistant inner liner.[3]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C.[1][2] The stability of these solutions is reported to be for at least one to two years under these conditions.[1][2]
Q3: What is the stability of ilorasertib (free base) and its stock solutions?
The free base form of ilorasertib is stable for at least 4 years when stored at -20°C.[4] Stock solutions of the free base are stable for up to 6 months at -80°C and for 1 month at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[5]
Q4: Are there any specific recommendations for preparing in vivo dosing solutions?
Yes, for in vivo experiments, it is highly recommended to prepare fresh dosing solutions on the day of use.[5][6] If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5][6]
Q5: What solvents are compatible with this compound?
This compound is soluble in DMSO.[2] The free base form, ilorasertib, is soluble in ethanol.[4] For in vivo formulations, co-solvents such as PEG300, PEG400, SBE-β-CD in saline, and Tween-80 have been used.[5] It is recommended to keep the proportion of DMSO in working solutions for animal studies below 2% if the animal is weak.[6]
Q6: Has this compound been observed to be corrosive?
A general safety data sheet for a hydrochloride solution indicates that it may be corrosive to metals.[3] While this may not be specific to this compound at typical research concentrations, it is good practice to store it in a corrosion-resistant container.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or repeated freeze-thaw cycles. | Gently warm the solution and sonicate to redissolve the compound.[5][6] For future use, ensure aliquots are single-use to avoid repeated temperature changes.[5] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and age of the compound and its solutions. Prepare fresh solutions from solid powder for critical experiments. Consider performing a purity check using HPLC. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | Confirm the correct solvent based on the compound's form (hydrochloride salt or free base). Use sonication or gentle heating to aid dissolution.[5][6] |
| Concerns about potential degradation during an experiment | The experimental conditions (e.g., pH, temperature, light exposure) may be affecting the stability of this compound. | If you suspect instability under your specific experimental conditions, it is advisable to conduct a forced degradation study to understand the degradation profile. |
Stability and Storage Data Summary
| Compound Form | Storage Condition | Duration | Reference |
| This compound (Solid) | -20°C | 3 years | [1][2] |
| This compound (In Solvent) | -80°C | 1-2 years | [1][2] |
| Ilorasertib (Free Base, Solid) | -20°C | ≥ 4 years | [4] |
| Ilorasertib (Free Base, Stock Solution) | -80°C | 6 months | [5] |
| Ilorasertib (Free Base, Stock Solution) | -20°C | 1 month | [5] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C.
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. While specific studies for this compound are not publicly available, a general approach based on common practices for other hydrochloride drug salts can be followed.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.[8]
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.[8]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.[8]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at a specific temperature.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and dilute them to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS), to separate and identify the parent drug and any degradation products.[7]
Visualizations
Caption: this compound's mechanism of action.
Caption: Forced degradation study workflow.
References
- 1. mybiosource.com [mybiosource.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Ilorasertib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Ilorasertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (also known as ABT-348) is an orally bioavailable, ATP-competitive multi-kinase inhibitor.[1] Its primary targets are the Aurora kinases (A, B, and C).[1] Additionally, it inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Src family tyrosine kinases.[1] This multi-targeted profile allows it to disrupt several pathways involved in tumor progression, including mitosis and angiogenesis.[1]
Q2: What are the expected phenotypic effects of this compound in cancer cell lines?
Due to its potent inhibition of Aurora kinase B, a key regulator of cytokinesis, Ilorasertib treatment is expected to induce polyploidy (cells with >4n DNA content) as a result of failed cell division.[2][3] Inhibition of Aurora kinase A can lead to defects in mitotic spindle assembly and subsequent mitotic arrest.[4] Ultimately, these mitotic disruptions can lead to apoptosis.[2] In susceptible cell lines, Ilorasertib exhibits potent anti-proliferative activity.[2]
Q3: What are the known off-target effects of this compound?
Ilorasertib is a multi-kinase inhibitor and, by design, has a broad target profile that includes VEGFRs, PDGFRs, and Src family kinases in addition to Aurora kinases.[1] It is crucial to consider that effects observed in your experiments may be due to the inhibition of these other kinases. For example, inhibition of VEGFR and PDGFR can impact angiogenesis-related signaling pathways.[1] Unexpected effects on cell migration or invasion could be linked to Src family kinase inhibition.
Troubleshooting Guide for Unexpected Results
Scenario 1: Reduced or No Apoptosis Observed Despite Evidence of Mitotic Arrest/Polyploidy
Question: I've treated my cancer cell line with Ilorasertib and can confirm polyploidy via flow cytometry, but I'm seeing lower than expected levels of apoptosis. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms that allow them to tolerate a polyploid state or evade apoptosis.
-
Activation of Compensatory Survival Pathways: Inhibition of Aurora kinases can sometimes lead to the activation of pro-survival signaling pathways as a compensatory mechanism.[5] The PI3K/AKT pathway, in particular, has been implicated in resistance to Aurora kinase inhibitors.[6]
-
Insufficient Drug Concentration or Treatment Duration: The concentration or duration of Ilorasertib treatment may not be sufficient to induce a robust apoptotic response in your specific cell model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low apoptosis.
Experimental Protocols:
-
Western Blot for Pro-Survival Pathway Activation:
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Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pro-survival proteins (e.g., p-AKT (Ser473), total AKT, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Scenario 2: Emergence of a Resistant Cell Population
Question: After prolonged treatment with Ilorasertib, my cell culture seems to be recovering and proliferating again. What could be causing this acquired resistance?
Possible Causes and Troubleshooting Steps:
-
"On-Target" Resistance: While not specifically documented for Ilorasertib, mutations in the drug target (in this case, Aurora kinases) can prevent the inhibitor from binding effectively.[7]
-
"Off-Target" Resistance / Pathway Rewiring: Cancer cells can adapt to targeted therapies by upregulating parallel or downstream signaling pathways to bypass the inhibited node.[5][7] For instance, upregulation of the AKT/mTOR pathway can confer resistance.[6][8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as MDR1, can reduce the intracellular concentration of the inhibitor, leading to resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acquired resistance.
Experimental Protocols:
-
Cell Viability Assay (MTT/XTT) to Determine IC50 Shift:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for both parental and resistant cell lines by plotting the dose-response curve. A significant shift to a higher IC50 in the treated population indicates resistance.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | Leukemia | 1 |
| H460 | Lung Cancer | 2 |
| H1299 | Lung Cancer | 2 |
| SW620 | Colorectal Cancer | 6 |
| HCT-15 | Colorectal Cancer | 6 |
| K562 | Chronic Myeloid Leukemia | 103 |
Data compiled from publicly available information.
Signaling Pathway Diagrams
Ilorasertib's Multi-Target Inhibition Pathway:
Caption: Ilorasertib inhibits multiple kinase families.
Potential Resistance Pathway Activation:
References
- 1. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 6. Functional Effects of AKT3 on Aurora Kinase Inhibitor-induced Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
How to improve Ilorasertib hydrochloride bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilorasertib hydrochloride. The information is designed to address common challenges encountered during experimentation, with a focus on improving its low oral bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | Poor aqueous solubility of this compound.[1][2][3] First-pass metabolism. | 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[4][5] 2. Formulation Strategies: Explore advanced formulations such as solid dispersions, lipid-based systems, or cyclodextrin complexes.[6][7][8] 3. Salt Form Screening: While already in a hydrochloride salt form, investigating other salt forms or co-crystals could potentially improve solubility and dissolution.[6][9] 4. Use of Bioenhancers: Co-administration with bioenhancers like piperine could inhibit metabolic enzymes.[6] |
| High Variability in Pharmacokinetic Data | Inconsistent dissolution of the compound in the gastrointestinal tract.[3] Food effects on absorption. | 1. Standardize Administration Protocol: Ensure consistent fasting or fed states for animal subjects.[5] 2. Improve Formulation Homogeneity: For suspensions, ensure uniform particle size distribution. For solutions, confirm complete solubilization. 3. Consider Controlled Release Formulations: This may help to reduce variability in absorption.[7] |
| Poor In Vitro Dissolution Rate | The crystalline nature and low intrinsic solubility of the drug.[5] | 1. Amorphous Solid Dispersions: Formulate Ilorasertib in an amorphous state with a hydrophilic polymer to enhance dissolution.[7][8] 2. Micronization/Nanonization: Reduce particle size to the micron or sub-micron range.[4][10] 3. Inclusion Complexes: Utilize cyclodextrins to form inclusion complexes and improve aqueous solubility.[6][11] |
| Precipitation of Compound in Aqueous Media | Supersaturation followed by precipitation when moving from a solubilized formulation to an aqueous environment (e.g., GI fluid). | 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, keeping the drug solubilized.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: The oral bioavailability of Ilorasertib is estimated to be low. A phase 1 clinical trial determined the absolute oral bioavailability to be approximately 12% for doses greater than 80 mg.[1][2][3]
Q2: What are the primary mechanisms of action for Ilorasertib?
A2: Ilorasertib is a multi-targeted kinase inhibitor. Its primary targets include:
-
Aurora Kinases (A, B, and C): Inhibition of these serine/threonine kinases disrupts mitotic spindle formation and chromosome segregation, leading to inhibition of cell division.[12][13][14]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, Ilorasertib can block angiogenesis, the formation of new blood vessels that supply tumors.[2][12]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs can impede tumor cell proliferation.[12][14]
-
Src Family Kinases: It also demonstrates inhibitory activity against this family of cytoplasmic tyrosine kinases.[1][12]
Q3: What are some recommended starting points for formulating this compound to improve its bioavailability?
A3: Based on general principles for improving the bioavailability of poorly soluble drugs, here are some suggested formulation strategies:
-
Amorphous Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) can significantly improve the dissolution rate by preventing the drug from crystallizing.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can enhance solubility and may facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[6][7]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][10]
Q4: Are there any known drug-drug interactions to be aware of when working with Ilorasertib?
A4: In a phase 1 trial, no apparent pharmacokinetic drug-drug interaction was observed when Ilorasertib was co-administered with azacitidine.[1] However, patients in clinical trials were not allowed to receive inhibitors of cytochrome P450 3A (CYP3A), suggesting a potential for metabolism via this pathway and possible interactions with strong CYP3A inhibitors or inducers.[1][3]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC AS), and a suitable solvent (e.g., methanol, dichloromethane, or a mixture).
-
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the dried solid dispersion and pulverize it to a fine powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the dissolution profile of the ASD to the crystalline drug.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare a relevant dissolution medium, such as simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed (e.g., 50 or 75 RPM) and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add a precisely weighed amount of the this compound formulation (crystalline drug, ASD, etc.) to each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for improving Ilorasertib bioavailability.
References
- 1. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. mdpi.com [mdpi.com]
- 14. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Head-to-Head Battle in Oncology Research: Comparing Ilorasertib and Alisertib in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents. Among these, Ilorasertib (ABT-348) and Alisertib (MLN8237) have garnered significant attention. This guide provides an objective, data-driven comparison of these two potent inhibitors, summarizing their performance in preclinical studies and offering detailed experimental methodologies to support further research.
Executive Summary
Ilorasertib and Alisertib are both potent inhibitors of Aurora kinases, crucial regulators of mitosis. However, they exhibit distinct selectivity profiles. Alisertib is a selective Aurora A kinase inhibitor, while Ilorasertib is a pan-Aurora kinase inhibitor that also targets other key signaling molecules like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This fundamental difference in their mechanism of action underpins their varying effects on cancer cells. This guide delves into their comparative efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Ilorasertib (ABT-348): The Multi-Targeted Inhibitor
Ilorasertib is an orally bioavailable, ATP-competitive inhibitor with a broad spectrum of activity. It potently inhibits all three Aurora kinase isoforms (A, B, and C) and also targets VEGFRs and PDGFRs.[1][2] This multi-targeted approach allows Ilorasertib to not only disrupt mitosis but also to potentially inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2] Its ability to target multiple pathways may offer an advantage in overcoming resistance mechanisms that can develop against more selective kinase inhibitors.[1]
Alisertib (MLN8237): The Selective Aurora A Kinase Inhibitor
Alisertib is a second-generation, orally bioavailable, and highly selective small-molecule inhibitor of Aurora A kinase.[3] By specifically targeting Aurora A, Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell proliferation.[3] Its high selectivity for Aurora A over Aurora B is a key characteristic, which may translate to a different safety and efficacy profile compared to pan-Aurora kinase inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for Ilorasertib and Alisertib from various preclinical studies. It is important to note that a direct head-to-head comparison in the same study is limited in the publicly available literature. Therefore, the data presented here is compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibitory Activity (IC50)
| Kinase/Cell Line | Ilorasertib (nM) | Alisertib (nM) | Cancer Type |
| Enzymatic Assay | |||
| Aurora A | 116[4][5] | 1.2[6] | - |
| Aurora B | 5[4][5] | 396.5[1] | - |
| Aurora C | 1[4][5] | - | - |
| VEGFR1 | 1[7] | - | - |
| VEGFR2 | 2[7] | - | - |
| PDGFRα | 11[7] | - | - |
| PDGFRβ | 13[7] | - | - |
| Cell Proliferation Assay | |||
| MV-4-11 | 0.3[4][5] | - | Acute Myeloid Leukemia |
| SEM | 1[4][5] | - | Acute Lymphoblastic Leukemia |
| K562 | 103[4][5] | - | Chronic Myeloid Leukemia |
| HCT-15 | 6[4][5] | - | Colorectal Cancer |
| SW620 | 6[4][5] | - | Colorectal Cancer |
| H1299 | 2[4][5] | - | Non-Small Cell Lung Cancer |
| H460 | 2[4][5] | - | Non-Small Cell Lung Cancer |
| HT29 | - | 15.78 (48h) | Colorectal Cancer |
| Caco-2 | - | 10.83 (48h) | Colorectal Cancer |
| MCF7 | - | 17.13 (24h)[8] | Breast Cancer |
| MDA-MB-231 | - | 12.43 (24h)[8] | Breast Cancer |
| CRL-2396 | - | 80-100[9] | Peripheral T-cell Lymphoma |
| TIB-48 | - | 80-100[9] | Peripheral T-cell Lymphoma |
Table 2: Effect on Cell Cycle
| Cell Line | Drug | Concentration | Time (h) | % of Cells in G2/M | Fold Increase vs. Control |
| H1299 | Ilorasertib | 30 nM | 24 | Data not available | Induces polyploidy[4][5] |
| H460 | Ilorasertib | 30 nM | 24 | Data not available | Induces polyploidy[4][5] |
| HT29 | Alisertib | 5 µM | 24 | 87.7[7] | ~8.4[7] |
| Caco-2 | Alisertib | 5 µM | 24 | - | - |
| MCF7 | Alisertib | 5 µM | 24 | 81.1[8] | ~4.4[8] |
| MDA-MB-231 | Alisertib | 5 µM | 24 | 68.9 | ~1.5 |
| Kasumi-1 | Alisertib | 500 nM | 24 | Increased | Dose-dependent increase |
| Skno-1 | Alisertib | 500 nM | 24 | Increased | Dose-dependent increase |
Table 3: Induction of Apoptosis
| Cell Line | Drug | Concentration | Time (h) | % Apoptotic Cells |
| CRL-2396 | Alisertib | ≥ 0.5 µM | 48 | 20-25[9] |
| TIB-48 | Alisertib | ≥ 0.5 µM | 48 | 18-20[9] |
| MM.1S | Alisertib | 62.5-125 nM | 48-72 | Max apoptosis observed[1] |
| NCI-H929 | Alisertib | 62.5-125 nM | 48-72 | Max apoptosis observed[1] |
| U266 | Alisertib | 62.5-125 nM | 48-72 | Max apoptosis observed[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways targeted by Alisertib and Ilorasertib.
Caption: Experimental workflows for key cellular assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Ilorasertib and Alisertib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Ilorasertib and Alisertib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Ilorasertib and Alisertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Ilorasertib and Alisertib on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Ilorasertib and Alisertib stock solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Ilorasertib or Alisertib for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting for Protein Expression
This protocol is used to analyze the expression of key proteins involved in the cell cycle and apoptosis following treatment with Ilorasertib or Alisertib.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Ilorasertib and Alisertib stock solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Ilorasertib or Alisertib as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Ilorasertib and Alisertib represent two distinct strategies for targeting Aurora kinases in cancer. Alisertib's selectivity for Aurora A offers a focused approach to disrupting mitosis, while Ilorasertib's broader inhibition of all Aurora isoforms, along with key angiogenic receptors, provides a multi-pronged attack on tumor growth. The choice between these inhibitors for further research and development will likely depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of oncology and developing more effective cancer treatments.
References
- 1. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ilorasertib Hydrochloride's Effect on Histone H3 Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of Ilorasertib hydrochloride with other Aurora kinase inhibitors, focusing on their efficacy in modulating histone H3 phosphorylation. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in validating the activity of this compound.
This compound (also known as ABT-348) is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][2][3][4] It also demonstrates inhibitory activity against vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[1][2][4][5] The primary mechanism relevant to this guide is its inhibition of Aurora kinases, which are crucial regulators of mitosis.[2][3] Specifically, Aurora B kinase plays a pivotal role in the phosphorylation of histone H3 at serine 10 (H3S10ph), a key event for proper chromosome condensation and segregation during cell division.[6][7] Preclinical studies have confirmed that Ilorasertib inhibits histone H3 phosphorylation.[1][3][8]
Comparative Analysis of Aurora Kinase Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized Aurora kinase inhibitors. The table below summarizes the half-maximal inhibitory concentrations (IC50) for Ilorasertib and selected alternatives against the three Aurora kinase isoforms. This data is crucial for selecting appropriate compounds for comparative studies or as experimental controls.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Reference |
| Ilorasertib (ABT-348) | 116 nM | 5 nM | 1 nM | [1][4] |
| Alisertib (MLN8237) | 1.2 nM | 396.5 nM | - | [3] |
| GSK1070916 | >250-fold selective for Aurora B over A | 0.38 nM | 1.5 nM | [3] |
| Tozasertib (VX-680) | Potent pan-inhibitor | Potent pan-inhibitor | Potent pan-inhibitor | [9] |
Signaling Pathway and Experimental Workflow
To understand the effect of Ilorasertib, it is essential to visualize its place in the relevant biological pathway and the experimental procedure used for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ilorasertib Hydrochloride: A Multi-Targeted Kinase Inhibitor with Synergistic Potential in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Ilorasertib hydrochloride (formerly ABT-348) is an orally bioavailable, multi-targeted kinase inhibitor that has demonstrated potential as a synergistic partner with conventional chemotherapy, particularly in the context of hematologic malignancies. This guide provides a comprehensive overview of the available data on the synergistic effects of ilorasertib, its mechanism of action, and relevant clinical findings. While extensive quantitative preclinical data on synergy is limited in publicly available literature, this guide synthesizes the existing information to support further research and development.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Ilorasertib's potential for synergistic activity stems from its unique ability to inhibit multiple key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Its primary targets include:
-
Aurora Kinases (A, B, and C): These serine/threonine kinases are crucial for regulating mitosis. Their inhibition by ilorasertib disrupts the formation of the mitotic spindle and chromosome segregation, leading to polyploidy and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, ilorasertib impedes angiogenesis, the process by which tumors develop new blood vessels to obtain essential nutrients and oxygen. This anti-angiogenic activity can enhance the efficacy of chemotherapy by creating a less favorable tumor microenvironment.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs further contributes to the anti-angiogenic effect and can also directly inhibit the proliferation of tumor cells that overexpress these receptors.
-
Src Family of Cytoplasmic Tyrosine Kinases: Ilorasertib also demonstrates inhibitory activity against the Src family of kinases, which are involved in various cellular processes including proliferation, survival, and migration.
This multi-targeted approach provides a strong rationale for combining ilorasertib with traditional cytotoxic agents. By targeting both cell cycle progression and tumor angiogenesis, ilorasertib can potentially overcome mechanisms of chemotherapy resistance and enhance overall anti-tumor activity.
Preclinical Evidence of Synergy with Chemotherapy
In Vivo Models: Hematologic Malignancies
An abstract by Wang YC et al. presented at the 2012 American Association for Cancer Research (AACR) meeting described the potent in vivo activity of ilorasertib in human acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) xenograft models.[1] Although the full manuscript with detailed data is not widely accessible, this study is frequently cited as the basis for the clinical investigation of ilorasertib in combination with azacitidine. The research likely evaluated tumor growth inhibition and survival in animal models treated with ilorasertib alone, azacitidine alone, and the combination of both agents.
Clinical Evaluation of the Ilorasertib-Azacitidine Combination
The promising preclinical findings led to a Phase 1 dose-escalation trial (NCT01110473) to evaluate the safety, pharmacokinetics, and preliminary efficacy of ilorasertib as a single agent and in combination with azacitidine in patients with advanced hematologic malignancies, including AML and MDS.[4][5]
Key Findings from the Phase 1 Trial:
-
Acceptable Safety Profile: The combination of ilorasertib and azacitidine was found to have an acceptable safety profile in the studied patient population.[4]
-
No Pharmacokinetic Interaction: The study showed no significant pharmacokinetic interaction between ilorasertib and azacitidine, simplifying the dosing schedule for the combination therapy.[4]
-
Evidence of Clinical Activity: The combination demonstrated clinical responses in some patients with AML, providing early evidence of its therapeutic potential.[4]
While the development of ilorasertib for solid tumors was discontinued in a Phase II trial, the findings from the hematologic malignancy studies underscore the potential of this multi-targeted kinase inhibitor as a synergistic partner for chemotherapy.
Experimental Protocols
Detailed experimental protocols for the preclinical synergy studies of ilorasertib and chemotherapy are not extensively detailed in publicly available literature. However, based on standard methodologies used in similar research and information from the preclinical characterization of ilorasertib as a single agent, the following outlines the likely experimental approaches.
In Vitro Synergy Assessment
-
Cell Lines: A panel of human cancer cell lines, particularly those derived from hematologic malignancies (e.g., AML, MDS cell lines), would be utilized.
-
Drug Concentrations: A range of concentrations for both ilorasertib and the chemotherapeutic agent (e.g., azacitidine) would be tested, typically centered around their respective IC50 values.
-
Treatment Schedule: Cells would be treated with each drug alone and in combination for a defined period (e.g., 72 hours).
-
Assessment of Synergy:
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo would be used to measure the effects of the treatments on cell proliferation.
-
Calculation of Combination Index (CI): The Chou-Talalay method is a standard approach to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assays: Flow cytometry analysis of Annexin V/Propidium Iodide staining would be used to quantify the induction of apoptosis.
-
In Vivo Synergy Assessment
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) bearing xenografts of human hematologic malignancy cell lines would be used.
-
Treatment Groups: Mice would be randomized into groups receiving vehicle control, ilorasertib alone, the chemotherapeutic agent alone, and the combination of both drugs.
-
Dosing and Schedule: Dosing and treatment schedules would be optimized based on maximum tolerated doses and pharmacokinetic properties of the individual agents.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume would be measured regularly throughout the study.
-
Survival Analysis: The overall survival of the different treatment groups would be monitored and analyzed using Kaplan-Meier curves.
-
Pharmacodynamic Biomarkers: Analysis of tumor tissues for biomarkers of drug activity, such as inhibition of histone H3 phosphorylation (for Aurora B activity), could be performed.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
Comparative Analysis of Ilorasertib's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of Ilorasertib (ABT-348), a potent, orally active, and ATP-competitive inhibitor of Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Ilorasertib's multi-targeted approach offers the potential to overcome limitations of more selective kinase inhibitors by concurrently targeting pathways involved in cell division, angiogenesis, and tumor cell proliferation.[1][2] This document presents a comparative analysis of Ilorasertib against another prominent Aurora kinase inhibitor, Alisertib (MLN8237), summarizing key preclinical and clinical data to inform future research and development.
Mechanism of Action: A Multi-Pronged Attack on Cancer
Ilorasertib exerts its anti-tumor effects through the inhibition of several key signaling pathways crucial for cancer cell survival and proliferation. It is a potent inhibitor of Aurora kinases A, B, and C, which are essential for mitotic progression.[3] Inhibition of Aurora B kinase, in particular, leads to polyploidy, a state of having more than two sets of chromosomes, which can trigger cell death.[4]
Simultaneously, Ilorasertib targets VEGFR and PDGFR, receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting these receptors, Ilorasertib can stifle tumor growth by cutting off its blood supply. Furthermore, this agent has been shown to inhibit the Src family of cytoplasmic tyrosine kinases, which are implicated in tumor progression and resistance to other therapies.[1][2]
Caption: Ilorasertib's multi-targeted mechanism of action.
Preclinical Anti-Tumor Activity: A Comparative Overview
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Ilorasertib and the selective Aurora A kinase inhibitor, Alisertib, against a panel of cancer cell lines.
| Cell Line | Cancer Type | Ilorasertib IC50 (nM) | Alisertib IC50 (µM) |
| Hematological Malignancies | |||
| MV-4-11 | Acute Myeloid Leukemia | 0.3[5] | - |
| SEM | Acute Myeloid Leukemia | 1[5] | - |
| K562 | Chronic Myeloid Leukemia | 103[5] | - |
| Solid Tumors | |||
| HCT-15 | Colorectal Cancer | 6[5] | - |
| SW620 | Colorectal Cancer | 6[5] | - |
| H1299 | Non-Small Cell Lung Cancer | 2[5] | - |
| H460 | Non-Small Cell Lung Cancer | 2[5] | - |
| MCF7 | Breast Cancer | - | 17.13 (24h), 15.78 (48h)[6] |
| MDA-MB-231 | Breast Cancer | - | 12.43 (24h), 10.83 (48h)[6] |
Note: Direct comparative studies of Ilorasertib and Alisertib in the same cell lines under identical experimental conditions are limited. The data presented here are compiled from different studies and should be interpreted with caution.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of Ilorasertib and Alisertib has been evaluated in various mouse xenograft models. Tumor Growth Inhibition (TGI) is a key metric to assess the in vivo efficacy of a compound.
| Drug | Dose and Schedule | Xenograft Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| Ilorasertib | 6.25 mg/kg, p.o. | MV-4-11 | Acute Myeloid Leukemia | 80 | [5] |
| 12.5 mg/kg, p.o. | MV-4-11 | Acute Myeloid Leukemia | 86 | [5] | |
| 25 mg/kg, p.o. | MV-4-11 | Acute Myeloid Leukemia | 94 | [5] | |
| 6.25 mg/kg, p.o. | SKM-1 | Acute Myeloid Leukemia | 38 | [5] | |
| 12.5 mg/kg, p.o. | SKM-1 | Acute Myeloid Leukemia | 59 | [5] | |
| 25 mg/kg, p.o. | SKM-1 | Acute Myeloid Leukemia | 80 | [5] | |
| Alisertib | 30 mg/kg | Colorectal Cancer PDX | Colorectal Cancer | >76 |
Note: The presented in vivo data for Ilorasertib and Alisertib are from separate studies and different tumor models, precluding a direct head-to-head comparison.
Clinical Evaluation: Safety and Efficacy in Patients
Both Ilorasertib and Alisertib have undergone clinical evaluation in patients with advanced cancers. The following table provides a summary of key findings from Phase I and II clinical trials.
| Drug | Phase | Cancer Type(s) | Key Efficacy Findings | Common Grade 3/4 Adverse Events | Reference |
| Ilorasertib | I | Hematologic Malignancies (AML, MDS) | Clinical responses observed in 3 AML patients. | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) | [2][7] |
| I | Advanced Solid Tumors | Partial responses in basal cell carcinoma and adenocarcinoma of unknown primary. | Fatigue, Anorexia, Hypertension | ||
| Alisertib | II | Relapsed/Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas | Overall response rate of 27%. | - | |
| II | High-Risk Acute Myeloid Leukemia (in combination with chemotherapy) | Composite remission rate of approximately 64%. | - |
Note: This table summarizes findings from different clinical trials with varying patient populations and treatment regimens. No direct comparative clinical trials between Ilorasertib and Alisertib have been identified.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation and replication of scientific findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with a serial dilution of the test compound (e.g., Ilorasertib or Alisertib) for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Seed cells and treat with the test compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Histone H3 Phosphorylation Assay (Western Blot)
Objective: To assess the inhibition of Aurora kinase activity by measuring the phosphorylation of its substrate, Histone H3.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (e.g., p-Histone H3 Ser10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Normalize the signal to a loading control (e.g., total Histone H3 or GAPDH).
Caption: General workflow for Western blot analysis.
Conclusion
Ilorasertib is a promising multi-targeted kinase inhibitor with demonstrated preclinical and early clinical anti-tumor activity. Its ability to simultaneously inhibit Aurora kinases, VEGFR, and PDGFR pathways provides a strong rationale for its continued investigation in a variety of malignancies. While direct comparative data with other Aurora kinase inhibitors like Alisertib is limited, the available evidence suggests that Ilorasertib possesses a potent and broad-spectrum anti-cancer profile. Further clinical studies, including comparative trials, are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. A proteomics-based investigation on the anticancer activity of alisertib, an Aurora kinase A inhibitor, in hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Ilorasertib: A Multi-Targeted Kinase Inhibitor in Cancer Therapy
A Comparative Guide to its Preclinical Efficacy
Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive kinase inhibitor with a multi-targeted profile, showing potent activity against Aurora kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Src family kinases.[1][2][3] Its ability to simultaneously inhibit key pathways involved in cell division and angiogenesis has positioned it as a promising candidate in cancer therapy, particularly in hematological malignancies.[3][4] This guide provides a comparative overview of the preclinical efficacy of Ilorasertib in various cancer cell lines, with a focus on its performance against other kinase inhibitors and a detailed look at the experimental methodologies used to evaluate its activity.
Comparative Efficacy of Ilorasertib
Ilorasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), highlights its potent effect, particularly in hematological cancer models.
Table 1: Ilorasertib IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia (AML) | MV-4-11 | 0.3 |
| Acute Lymphocytic Leukemia (ALL) | SUP-B15 | 4 |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | 2 |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | 2 |
| Leukemia | SEM | 1 |
| Chronic Myelogenous Leukemia (CML) | K562 | 103 |
| Colorectal Cancer | HCT-15 | 6 |
| Colorectal Cancer | SW620 | 6 |
Data sourced from MedChemExpress product information. It is important to note that these values may vary between different studies and experimental conditions.[2]
Table 2: Alisertib IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Multiple Myeloma | Various | 0.003 - 1.71 |
| Colorectal Cancer | HCT116 | 0.04 |
| Colorectal Cancer | LS174T | 0.05 |
| Colorectal Cancer | T84 | 0.09 |
| Breast Cancer | MCF7 | 15.78 |
| Breast Cancer | MDA-MB-231 | 10.83 |
Data for Multiple Myeloma and Colorectal Cancer cell lines sourced from Selleck Chemicals product information and a study on colorectal cancer, respectively.[5][6] Data for Breast Cancer cell lines sourced from a study on the effects of Alisertib in breast cancer cells.[7]
Mechanism of Action: Targeting Key Signaling Pathways
Ilorasertib exerts its anti-cancer effects by inhibiting multiple critical signaling pathways. Its primary targets are the Aurora kinases, which are essential for mitotic progression. By inhibiting Aurora A, B, and C, Ilorasertib disrupts spindle formation, chromosome segregation, and cytokinesis, leading to mitotic arrest and ultimately, apoptosis.[1][8]
Furthermore, Ilorasertib's inhibition of VEGFR and PDGFR signaling pathways cuts off the tumor's blood supply by preventing angiogenesis, the formation of new blood vessels.[9] This dual mechanism of action, targeting both the cancer cells directly and their supportive microenvironment, represents a comprehensive therapeutic strategy.
Caption: Ilorasertib's dual inhibition of Aurora kinase and VEGFR/PDGFR pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of Ilorasertib and other kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ilorasertib (or other test compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ilorasertib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Ilorasertib (or other test compounds)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Ilorasertib for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lktlabs.com [lktlabs.com]
- 9. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Ilorasertib Hydrochloride Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with potent activity against Aurora kinases (A, B, and C), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Src family kinases.[1][2][3] By simultaneously targeting the mitotic machinery and key drivers of angiogenesis, Ilorasertib represents a promising therapeutic strategy in various malignancies.[1][2][3] This guide provides a comprehensive comparison of Ilorasertib with alternative therapeutic strategies, focusing on biomarkers of response and supported by preclinical and clinical experimental data.
Mechanism of Action: A Dual Approach
Ilorasertib's unique mechanism of action involves the dual inhibition of two critical cancer-promoting pathways:
-
Aurora Kinase Inhibition: As a pan-Aurora kinase inhibitor, Ilorasertib disrupts multiple stages of mitosis, including mitotic spindle formation and chromosome segregation. This leads to mitotic arrest and subsequent apoptosis in cancer cells, which often overexpress Aurora kinases.[1][2]
-
Anti-Angiogenic Activity: By inhibiting VEGFR and PDGFR, Ilorasertib blocks the signaling pathways essential for the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[1][2]
This dual mechanism suggests that biomarkers related to both mitotic activity and angiogenesis could predict response to Ilorasertib.
dot
Caption: Ilorasertib's dual inhibition of Aurora kinases and VEGFR/PDGFR.
Potential Biomarkers of Response to Ilorasertib
Emerging preclinical and clinical data point to several potential biomarkers that may predict sensitivity to Ilorasertib.
Pharmacodynamic Biomarkers
These biomarkers demonstrate that Ilorasertib is engaging its intended targets.
-
Phosphorylated Histone H3 (pHH3): Inhibition of Aurora B kinase activity can be monitored by measuring the phosphorylation of its downstream target, histone H3 at serine 10. A decrease in pHH3 levels in tumor tissue or surrogate tissues following Ilorasertib treatment indicates target engagement.[4]
-
Placental Growth Factor (PlGF): PlGF is a member of the VEGF family. Increased circulating levels of PlGF have been observed in patients undergoing anti-angiogenic therapies, including those targeting the VEGF pathway.[5] This increase is considered a host response to the therapy and can serve as a pharmacodynamic biomarker for VEGFR inhibition by Ilorasertib.[6]
Predictive Biomarkers
These biomarkers may identify patient populations more likely to respond to Ilorasertib.
-
CDKN2A Deficiency: The CDKN2A gene is a tumor suppressor that is frequently deleted or mutated in a variety of cancers.[7][8] A phase II clinical trial (NCT02478320) is currently investigating the efficacy of Ilorasertib in patients with solid tumors harboring CDKN2A deficiency, suggesting this is a key potential predictive biomarker.[9][10]
Comparison with Alternative Therapies
Ilorasertib's unique dual-targeting profile positions it against both Aurora kinase-specific inhibitors and anti-angiogenic agents.
| Therapeutic Class | Drug Example | Primary Target(s) | Potential Predictive Biomarkers |
| Multi-targeted Kinase Inhibitor | Ilorasertib | Aurora Kinases, VEGFR, PDGFR, Src | CDKN2A deficiency |
| Aurora Kinase A Inhibitor | Alisertib (MLN8237) | Aurora Kinase A | MYC amplification, TP53 mutation status |
| VEGF Receptor Inhibitor | Sunitinib | VEGFR, PDGFR, c-KIT | Not well established |
Preclinical Efficacy Comparison
The following table summarizes the in vitro cytotoxic activity (IC50) of Ilorasertib and comparator drugs across various cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Cell Line | Cancer Type | Ilorasertib IC50 (nM) | Alisertib IC50 (µM) | Sunitinib IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 1 | 0.033967 | 0.011388 |
| HCT-116 | Colorectal Cancer | - | 0.06 - >5 | - |
| U87 | Glioblastoma | - | - | 5.4 |
| U251 | Glioblastoma | - | - | 5.4 |
| Multiple Myeloma cell lines | Multiple Myeloma | - | 0.003 - 1.71 | - |
Data for Alisertib and Sunitinib are sourced from publicly available databases and publications and may not be directly comparable to Ilorasertib data due to differing experimental conditions.
Experimental Protocols
Detection of CDKN2A Deletion by Fluorescence In Situ Hybridization (FISH)
dot
Caption: A generalized workflow for detecting CDKN2A deletion using FISH.
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are prepared.[11]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.[11]
-
Pretreatment: Slides are incubated in a sodium citrate buffer to facilitate antigen retrieval.[11]
-
Enzymatic Digestion: Tissues are digested with pepsin to permeabilize the cells.[11]
-
Probe Hybridization: A dual-color FISH probe set is used, consisting of a probe for the CDKN2A gene locus (e.g., labeled with SpectrumOrange) and a control probe for the centromere of chromosome 9 (CEP9; e.g., labeled with SpectrumGreen).[11] The probes and the target DNA on the slide are co-denatured and then hybridized overnight.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.[11]
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).[11]
-
Analysis: Slides are visualized using a fluorescence microscope. At least 100 tumor cell nuclei are scored for the number of red (CDKN2A) and green (CEP9) signals.
-
Interpretation:
-
Normal: Two red and two green signals per nucleus.
-
Hemizygous Deletion: One red and two green signals per nucleus.[2]
-
Homozygous Deletion: Zero red and two (or one) green signals per nucleus.[2]
-
Cut-off values for defining a deletion are established based on the analysis of normal control tissues.[2]
-
Measurement of Phosphorylated Histone H3 (pHH3) by Western Blot
dot
Caption: A generalized workflow for detecting pHH3 levels via Western Blot.
Methodology:
-
Protein Extraction: Total protein is extracted from tumor biopsies or surrogate tissues (e.g., skin biopsies) using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated histone H3 (Ser10).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to pHH3 is quantified and normalized to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in phosphorylation.
Measurement of Placental Growth Factor (PlGF) by ELISA
dot
Caption: A generalized workflow for measuring PlGF levels using ELISA.
Methodology:
-
Sample Collection and Preparation: Blood samples are collected, and serum or plasma is separated by centrifugation.[12] Samples can be assayed immediately or stored at -20°C or -80°C.[12]
-
Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is typically used. The microplate wells are pre-coated with a capture antibody specific for PlGF.
-
Assay Procedure:
-
Standards with known PlGF concentrations and patient samples are added to the wells.[12]
-
After an incubation period, any unbound substances are washed away.[12]
-
A biotinylated detection antibody that also binds to PlGF is added, forming a "sandwich".[13]
-
Following another wash, a streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated detection antibody.[13]
-
After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[13]
-
A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm using a microplate reader.[12]
-
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The PlGF concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.[13]
Resistance Mechanisms
While specific mechanisms of acquired resistance to Ilorasertib are not yet well-defined, potential mechanisms, based on its targets and data from other kinase inhibitors, may include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of Aurora kinase and VEGFR/PDGFR inhibition.
-
Alterations in the drug target: Mutations in the kinase domains of Aurora kinases, VEGFR, or PDGFR could prevent Ilorasertib from binding effectively.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the drug.[14]
Conclusion
Ilorasertib is a promising multi-targeted kinase inhibitor with a unique dual mechanism of action. The identification and validation of robust biomarkers are crucial for its successful clinical development. Current evidence points to CDKN2A deficiency as a potentially strong predictive biomarker for patient selection. Pharmacodynamic markers such as phosphorylated histone H3 and circulating PlGF can confirm target engagement and may be associated with clinical response. Further research is needed to fully elucidate the mechanisms of resistance to Ilorasertib and to identify additional predictive biomarkers to guide its use in the clinic. This comparative guide provides a framework for researchers and clinicians to understand the current landscape of biomarkers for Ilorasertib and to inform the design of future studies.
References
- 1. All tests | Sonic Genetics [sonicgenetics.com.au]
- 2. FISH assay development for the detection of p16/CDKN2A deletion in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Assessment of CDKN2A homozygous and heterozygous deletions in gliomas across multiple detection platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Human PLGF(Placental Growth Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
Head-to-Head Comparison: Ilorasertib vs. Danusertib in Oncology Research
A comprehensive analysis of two multi-targeted Aurora kinase inhibitors, Ilorasertib (ABT-348) and Danusertib (PHA-739358), for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Ilorasertib and Danusertib, two prominent multi-targeted kinase inhibitors investigated in oncology. Both compounds primarily target Aurora kinases, key regulators of mitosis, but also exhibit activity against other kinase families, influencing their therapeutic potential and toxicological profiles. This document summarizes their mechanisms of action, preclinical efficacy, and available clinical data, presenting quantitative information in structured tables and visualizing key concepts with diagrams.
Mechanism of Action and Kinase Inhibition Profile
Both Ilorasertib and Danusertib are ATP-competitive inhibitors of Aurora kinases A, B, and C.[1][2][3][4] Their inhibitory activity against these kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. However, their selectivity and potency against a broader range of kinases differ, which may account for variations in their preclinical and clinical activity.
Ilorasertib is a potent inhibitor of Aurora kinases, with a particularly high affinity for Aurora B and C.[2][4] In addition to its primary targets, Ilorasertib also demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and members of the Src family of tyrosine kinases.[5][6] This multi-targeted profile suggests a dual mechanism of action, impacting both tumor cell proliferation and angiogenesis.[5]
Danusertib also acts as a pan-Aurora kinase inhibitor.[1][3] Its off-target effects include the inhibition of other receptor tyrosine kinases such as ABL, RET, FGFR-1, and TrkA.[1][3] The inhibition of ABL kinase, including the T315I mutant, has made Danusertib a subject of interest in the context of chronic myeloid leukemia (CML) resistance.[7][8]
Kinase Inhibition Data
The following tables summarize the reported IC50 values for Ilorasertib and Danusertib against various kinases. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution when making direct comparisons.
Table 1: Ilorasertib Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 116 | [2] |
| Aurora B | 5 | [2] |
| Aurora C | 1 | [2] |
| FLT-3 | 1 | [9] |
Table 2: Danusertib Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 13 | [10] |
| Aurora B | 79 | [10] |
| Aurora C | 61 | [10] |
| ABL | 25 | [7] |
| RET | - | [1] |
| FGFR-1 | - | [1] |
| TrkA | - | [1] |
Signaling Pathway Inhibition
The primary mechanism of action for both Ilorasertib and Danusertib involves the disruption of the Aurora kinase signaling pathway, which is crucial for mitotic progression. Inhibition of Aurora B, in particular, leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis.
Caption: Simplified signaling pathway of Ilorasertib and Danusertib.
Preclinical Efficacy
Both Ilorasertib and Danusertib have demonstrated anti-tumor activity in a range of preclinical models. However, direct comparative studies are lacking. The following tables summarize key preclinical findings for each compound.
Table 3: Ilorasertib Preclinical Efficacy
| Cancer Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) Xenograft (MV-4-11) | Significant tumor volume reductions. | [4] |
| Myelodysplastic Syndrome (MDS) Xenografts | Tumor regression and prolonged survival. | [5] |
| Solid Tumor Cell Lines | Antiproliferative activity. | [4] |
Table 4: Danusertib Preclinical Efficacy
| Cancer Model | Key Findings | Reference |
| Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Xenograft | Significant reduction in tumor growth. | [1][2] |
| Chronic Myeloid Leukemia (CML) cell lines (including T315I mutant) | Potent inhibition of proliferation. | [7] |
| Ovarian Cancer Cell Lines (C13 and A2780cp) | Decreased cell viability and induction of G2/M arrest. | [10] |
| Gastric Cancer Cell Lines (AGS and NCI-N78) | Inhibition of cell growth and induction of apoptosis and autophagy. | [11][12] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols from every cited study are not available, this section outlines generalized methodologies for key experiments.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the inhibitory activity of a compound against a specific kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
A common method involves incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor.[9][13] The kinase activity is then measured, often by quantifying the amount of ADP produced or the incorporation of a radiolabeled phosphate into the substrate.[13] The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Cell Viability Assay
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to assess the effect of a compound on cell proliferation and cytotoxicity.
Caption: Generalized workflow for a cell viability assay.
Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration.[14][15] A reagent that is converted into a detectable product by metabolically active cells is then added.[15] The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader.
Xenograft Tumor Model
In vivo efficacy is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: Generalized workflow for a xenograft tumor model study.
Once tumors are established, animals are randomized into treatment and control groups.[16][17] The investigational drug or a vehicle control is administered according to a specific dosing schedule, and tumor growth is monitored over time.[1]
Clinical Development
Both Ilorasertib and Danusertib have undergone Phase I and II clinical trials in various malignancies.
Ilorasertib has been evaluated in patients with advanced hematologic malignancies, including AML and MDS, both as a monotherapy and in combination with other agents like azacitidine.[5][18][19] The recommended Phase 2 oral monotherapy doses were determined to be 540 mg once weekly and 480 mg twice weekly.[5][15][19]
Danusertib has been studied in Phase I and II trials for solid tumors and hematologic malignancies.[3][20] In a Phase I study in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia, Danusertib demonstrated an acceptable toxicity profile and activity, particularly in patients with the T315I ABL kinase mutation.[7][8]
Conclusion
Ilorasertib and Danusertib are both multi-targeted Aurora kinase inhibitors with demonstrated preclinical and early clinical activity against a range of cancers. While they share a primary mechanism of action through the inhibition of Aurora kinases, their distinct off-target kinase profiles may lead to differences in their therapeutic applications and adverse effect profiles. Ilorasertib's inhibition of VEGFR and PDGFR suggests a potential role in targeting angiogenesis in addition to cell proliferation. Danusertib's activity against ABL kinase, including the T315I mutant, has positioned it as a potential treatment for resistant CML.
Further head-to-head preclinical studies using the same models and standardized assays are necessary for a more definitive comparison of their potency and efficacy. The selection of either agent for further clinical development will likely depend on the specific cancer type and the molecular characteristics of the tumor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. Danusertib (PHA-739358) | CAS:827318-97-8 | Pan-aurora kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aminer.org [aminer.org]
Validating the Dual-Inhibitory Action of Ilorasertib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ilorasertib hydrochloride with alternative kinase inhibitors, supported by experimental data to validate its dual-inhibitory action against Aurora kinases and key pro-angiogenic pathways.
Ilorasertib (also known as ABT-348) is an orally bioavailable, ATP-competitive inhibitor targeting Aurora kinases, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This dual mechanism of action, disrupting both mitosis and tumor-associated angiogenesis, presents a promising strategy in cancer therapy.[3][4] This document outlines the experimental validation of Ilorasertib's activity and compares its performance with other inhibitors targeting similar pathways.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other selected Aurora kinase and Polo-like kinase 1 (PLK1) inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | Aurora A | 116 | Cell-free |
| Aurora B | 5 | Cell-free | |
| Aurora C | 1 | Cell-free | |
| VEGFR1 | 1 | Cell-free | |
| VEGFR2 | 2 | Cell-free | |
| PDGFRα | 11 | Cell-free | |
| PDGFRβ | 13 | Cell-free | |
| Alisertib (MLN8237) | Aurora A | 1.2 | Cell-free |
| Aurora B | 396.5 | Cell-free | |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Cell-free |
| Aurora A | >1000 | Cell-free | |
| Volasertib (BI 6727) | PLK1 | 0.87 | Cell-free |
| PLK2 | 5 | Cell-free | |
| PLK3 | 56 | Cell-free | |
| Onvansertib (PCM-075) | PLK1 | 2 | Cell-free |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| HCT-15 | Colon Cancer | 6 | |
| H1299 | Non-small Cell Lung Cancer | 2 | |
| Alisertib (MLN8237) | HCT-116 | Colon Cancer | Not specified |
| Barasertib (AZD1152-HQPA) | Multiple SCLC lines | Small Cell Lung Cancer | < 50 |
| Volasertib (BI 6727) | NCI-H460 | Non-small Cell Lung Cancer | Not specified |
| Onvansertib (PCM-075) | HCT116 (KRAS mutant) | Colorectal Cancer | Not specified |
Table 3: In Vivo Anti-tumor Efficacy
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | MV-4-11 (AML) | 25 mg/kg, p.o. | 94% |
| Alisertib (MLN8237) | HCT-116 (Colon) | 30 mg/kg, p.o., once daily | 94.7%[5] |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumor xenografts | 10-150 mg/kg/day | 55% to ≥100% |
| Volasertib (BI 6727) | HCT116 (Colon) | Not specified | Significant inhibition |
| Onvansertib (PCM-075) | KRAS-mutant xenograft | In combination with irinotecan | Potent antitumor activity[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of compounds against purified kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer A.
-
Prepare a 2X substrate/ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for the specific kinase.
-
Prepare a 2X EDTA/Europium-labeled antibody solution in TR-FRET dilution buffer.
-
Prepare a 4X serial dilution of the test compound (e.g., this compound) in 1X Kinase Buffer A.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the 4X compound dilution.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X EDTA/antibody solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of a test compound.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers and calculate the initial tumor volume using the formula: (Length x Width²) / 2.
-
Administer the test compound (e.g., this compound) and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Ilorasertib and the general workflow of the experimental protocols described.
Caption: Aurora Kinase Signaling Pathway and Ilorasertib Inhibition.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ilorasertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Ilorasertib hydrochloride. Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of experimental outcomes.
This compound is a potent, ATP-competitive multitargeted kinase inhibitor. It primarily targets Aurora kinases (A, B, and C), as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its action disrupts key signaling pathways involved in cell cycle regulation and angiogenesis, making it a compound of interest in cancer research.
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially in its powdered form, stringent safety measures must be observed to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat | Minimizes the risk of skin exposure. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | Essential when handling the powder form to avoid inhalation. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the designated handling area.
Spill and Disposal Plan
In the event of a spill, collect the spillage and dispose of it as hazardous waste.[3]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathways Inhibited by this compound
This compound exerts its effects by inhibiting several critical signaling pathways involved in tumor growth and proliferation.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for proper cell division. Ilorasertib is a potent inhibitor of all three Aurora kinases, with the greatest activity against Aurora B and C.[1] Inhibition of Aurora B kinase disrupts the phosphorylation of key substrates like Histone H3, leading to mitotic arrest and ultimately, apoptosis.[2]
VEGFR and PDGFR Signaling Pathways
VEGFR and PDGFR are receptor tyrosine kinases that play vital roles in angiogenesis, cell proliferation, and migration. This compound inhibits these receptors, thereby blocking downstream signaling cascades.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases, with the half-maximal inhibitory concentration (IC50) values indicating its potency.
| Target Kinase | IC50 (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
| VEGFR1 | 1 |
| VEGFR2 | 2 |
| VEGFR3 | 43 |
| PDGFRα | 11 |
| PDGFRβ | 13 |
| FLT3 | 1 |
| c-Kit | 20 |
| CSF-1R | 3 |
Key Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of Aurora B kinase.
Materials:
-
Active Aurora B kinase
-
Histone H3 protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound (various concentrations)
-
SDS-PAGE equipment
-
Western blot apparatus and reagents
-
Anti-phospho-Histone H3 antibody
Procedure:
-
Prepare a reaction mixture containing active Aurora B kinase (e.g., 100 ng) and Histone H3 (e.g., 1 µg) in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-Histone H3 antibody to detect the level of substrate phosphorylation.
-
Visualize the results using a suitable detection method (e.g., chemiluminescence). The reduction in the phospho-Histone H3 signal indicates the inhibitory activity of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
Western Blot for Phosphorylated Protein Detection
This technique is used to detect changes in the phosphorylation status of specific proteins within the targeted signaling pathways after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
Western blot transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the signal for the phosphorylated protein in the treated samples indicates the inhibitory effect of this compound.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
